4-Chloro-5-methoxybenzofuran
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-5-methoxy-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-11-8-3-2-7-6(9(8)10)4-5-12-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMTXTLXCBCHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504505 | |
| Record name | 4-Chloro-5-methoxy-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77440-97-2 | |
| Record name | 4-Chloro-5-methoxy-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-Chloro-5-methoxybenzofuran CAS number and physical properties
An In-Depth Technical Guide to 4-Chloro-5-methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-5-methoxybenzofuran, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given that this specific isomer is not widely cataloged, this document synthesizes information on the benzofuran scaffold, the influence of its substituents, and outlines a prospective approach to its synthesis, characterization, and application.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system, consisting of a fused benzene and furan ring, is a cornerstone in the development of therapeutic agents and functional materials.[1] Natural and synthetic benzofuran derivatives are known to exhibit a wide array of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the benzofuran scaffold allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and biological properties.[3]
The introduction of specific substituents, such as chloro and methoxy groups, onto the benzofuran core can dramatically influence its biological activity and metabolic stability. The chloro group can enhance binding affinity and modulate metabolic pathways, while the methoxy group is prevalent in many natural products and can improve pharmacokinetic profiles.[2] This guide focuses on the specific, albeit less documented, isomer: 4-Chloro-5-methoxybenzofuran.
Physicochemical Properties and Identification
As of the latest searches, a specific CAS (Chemical Abstracts Service) Registry Number for 4-Chloro-5-methoxybenzofuran has not been identified in major chemical databases. This suggests that the compound may be a novel or less-common research chemical. The properties of the parent benzofuran molecule are provided for baseline comparison.[4]
| Property | 4-Chloro-5-methoxybenzofuran (Predicted) | Benzofuran (Experimental)[4] |
| Molecular Formula | C₉H₇ClO₂ | C₈H₆O |
| Molecular Weight | 182.60 g/mol | 118.13 g/mol |
| Appearance | Likely a solid or oil | Clear oily yellow liquid |
| Boiling Point | Not determined | 174 °C (345 °F) |
| Melting Point | Not determined | < -18 °C (-0.4 °F) |
| Solubility | Expected to be soluble in organic solvents | 0.1 to 1 mg/mL in water |
| LogP | Predicted to be higher than benzofuran | 2.67 |
Proposed Synthesis and Mechanistic Rationale
The synthesis of substituted benzofurans can be achieved through various established organic chemistry reactions.[5][6] A plausible and efficient route to 4-Chloro-5-methoxybenzofuran would likely involve the cyclization of a suitably substituted phenol.
Proposed Synthetic Pathway: Perkin Rearrangement
A common and effective method for benzofuran synthesis is the Perkin rearrangement. This approach would involve the following key steps:
-
Starting Material Selection : The synthesis would commence with a commercially available or readily synthesized substituted phenol, such as 3-chloro-4-methoxyphenol.
-
O-Alkylation : The phenolic hydroxyl group would be alkylated with an α-halo ketone, for example, chloroacetone, under basic conditions to form an intermediate ether.
-
Intramolecular Cyclization : The ether intermediate would then undergo an acid-catalyzed intramolecular cyclization. This step forms the furan ring fused to the benzene ring, yielding the 4-Chloro-5-methoxybenzofuran scaffold.
The choice of this pathway is based on its reliability and the commercial availability of the necessary precursors. The reaction conditions can be optimized to achieve high yields.
Caption: Proposed synthetic workflow for 4-Chloro-5-methoxybenzofuran.
Potential Applications in Drug Discovery and Development
Substituted benzofurans are a privileged scaffold in medicinal chemistry.[7] The unique combination of a chloro and a methoxy group on the benzofuran ring system in 4-Chloro-5-methoxybenzofuran suggests several potential therapeutic applications.
-
Anticancer Agents : Halogenated benzofurans have demonstrated selective toxicity towards cancer cell lines.[1] The presence of the chloro group could enhance this activity.
-
Antimicrobial and Antifungal Agents : The benzofuran core is found in many natural products with antimicrobial properties.[8][9]
-
CNS Disorders : The structural similarity to compounds that interact with serotonin receptors suggests potential applications in treating central nervous system disorders.[10][11]
-
Enzyme Inhibition : The substituted benzofuran scaffold could be tailored to inhibit specific enzymes involved in disease pathways.[12]
Caption: Potential therapeutic applications of the core scaffold.
Analytical Characterization Protocol
Once synthesized, the identity and purity of 4-Chloro-5-methoxybenzofuran must be rigorously confirmed. The following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : To determine the number and environment of the protons, confirming the substitution pattern on the aromatic and furan rings.
-
¹³C NMR : To identify the number of unique carbon atoms and confirm the overall carbon skeleton.
-
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
Infrared (IR) Spectroscopy : To identify the characteristic functional groups, such as C-O-C ether linkages and C-Cl bonds.
-
Elemental Analysis : To determine the percentage composition of carbon, hydrogen, chlorine, and oxygen, providing further confirmation of the molecular formula.
Safety and Handling
While a specific safety data sheet for 4-Chloro-5-methoxybenzofuran is not available, general precautions for handling substituted aromatic and halogenated compounds should be strictly followed:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Chloro-5-methoxybenzofuran represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies, and its structural features suggest a high potential for biological activity. This guide provides a foundational framework for researchers and drug development professionals to approach the synthesis, characterization, and investigation of this compound. Further research into its properties and applications is warranted and could lead to the discovery of novel therapeutic agents or functional materials.
References
-
Nowakowska, J., & Szymański, P. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. [Link]
-
Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 15(2). [Link]
-
Gaspar, A., et al. (2013). The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
Kumar, S., & Kumar, R. (2019). Recent advantages in benzofurans. Journal of Pharmacognosy and Phytochemistry, 8(3), 287-296. [Link]
-
Asati, V., & Srivastava, S. K. (2015). Benzofurans: A new profile of biological activities. ResearchGate. [Link]
-
Ukawa, T., et al. (2000). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Journal of Medicinal Chemistry, 43(15), 2919-2929. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Wikipedia. (n.d.). Substituted benzofuran. [Link]
-
PubChem. (n.d.). (R)-(5-Chloro-thiophen-2-yl)-[(4aR,5S)-1-(4-fluoro-phenyl). [Link]
-
Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26732-26746. [Link]
-
Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
CAS Common Chemistry. (n.d.). FG 8205. [Link]
-
Taylor & Francis. (n.d.). Substituted benzofuran – Knowledge and References. [Link]
-
Parrish, D. A., et al. (2012). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 3(10), 824-828. [Link]
-
Wikipedia. (n.d.). F-2 (drug). [Link]
-
PubChem. (n.d.). Benzofuran. [Link]
-
PubChem. (n.d.). 2-Chloro-5-Ethyl-8-Fluoro-11-(4-Methylpiperazin-1-Yl)-Dibenzodiazepine. [Link]
-
CAS Common Chemistry. (n.d.). 4H-[1][3][8]Triazolo[4,3-a][1][8]benzodiazepine, 8-chloro-1-methyl-6-phenyl-, 5-oxide. [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 8. phytojournal.com [phytojournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. F-2 (drug) - Wikipedia [en.wikipedia.org]
- 12. 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Precision Synthesis of 4-Chloro-5-methoxybenzofuran
This is a technical guide on the synthesis of 4-Chloro-5-methoxybenzofuran , structured for researchers and drug development professionals.
Advanced Strategies for Regiocontrol in Halogenated Benzofuran Scaffolds[1][2]
Executive Summary & Retrosynthetic Logic
The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in various anti-arrhythmic (e.g., Amiodarone) and anti-neoplastic agents. However, the 4-chloro-5-methoxy substitution pattern presents a specific synthetic challenge: regioselectivity .[1]
Standard electrophilic cyclizations of 3-chloro-4-methoxyphenol derivatives typically yield the 6-chloro isomer due to steric hindrance at the 2-position (the "4-chloro" precursor site).[1] To access the 4-chloro isomer, the synthetic route must overcome this steric bias.
This guide details three routes:
-
The "Blocking Group" Strategy (Recommended): Uses a bromine block to force Claisen rearrangement to the crowded position.
-
The Directed Ortho Metalation (DoM) Route: Utilizing organolithium chemistry for high-precision functionalization.[1]
-
The Classical Route (For Reference): Highlighting the pitfalls of direct cyclization.
Critical Analysis of Regiochemistry
The synthesis hinges on the cyclization of a phenol precursor.[2][3] The numbering shift from phenol to benzofuran is critical.
-
Required Precursor: A phenol with chlorine at the ortho position (relative to the furan ring junction) and methoxy at the meta position.
-
Starting Material: 3-Chloro-4-methoxyphenol.
The Problem: Direct formylation or alkylation of 3-chloro-4-methoxyphenol occurs preferentially at C6 (less hindered) rather than C2 (hindered by Cl). Cyclization at C6 yields the 6-chloro-5-methoxy isomer.[1]
Figure 1: The regioselectivity bifurcation. Standard electrophilic aromatic substitution favors the formation of the 6-chloro isomer.[1]
Novel Synthesis Route A: The "Blocking Group" Claisen Strategy
This route is the most robust for scale-up as it relies on thermodynamic control and steric forcing rather than sensitive organometallics.
Mechanistic Logic
-
Block C6: Brominate the less hindered position (C6).
-
Force Migration: Perform an Allyl-Claisen rearrangement. Since C6 is blocked by Bromine, the allyl group must migrate to the crowded C2 position.
-
Cyclize & Debrominate: Form the furan ring and remove the blocking group.
Step-by-Step Protocol
Step 1: Bromination (Blocking) [1]
-
Reagents: 3-Chloro-4-methoxyphenol, NBS (N-Bromosuccinimide), DMF.[1]
-
Procedure: Dissolve phenol in DMF at 0°C. Add NBS (1.05 eq) portion-wise. Stir at RT for 2h.
-
Outcome: 2-Bromo-5-chloro-4-methoxyphenol . (Bromine occupies the "easy" ortho spot).
Step 2: O-Allylation [1]
-
Reagents: Allyl bromide, K2CO3, Acetone.
-
Procedure: Reflux the bromophenol with allyl bromide (1.2 eq) and K2CO3 (2.0 eq) for 4h. Filter and concentrate.
-
Outcome: 1-Allyloxy-2-bromo-5-chloro-4-methoxybenzene .
Step 3: Claisen Rearrangement (The Key Step)
-
Reagents: N,N-Diethylaniline (solvent/high temp).[1]
-
Procedure: Heat the allyl ether neat or in diethylaniline to 200°C for 12-24h.
-
Mechanism: [3,3]-Sigmatropic rearrangement.[1] The allyl group attempts to migrate ortho. C6 is blocked by Br. It is forced to C2 (between Cl and O).
-
Outcome: 2-Allyl-6-bromo-3-chloro-4-methoxyphenol .
Step 4: Oxidative Cyclization (Ozonolysis/Reduction) [1]
-
Reagents: O3 (Ozone), then DMS (Dimethyl sulfide) or PPh3; then Acid.
-
Procedure: Ozonolysis of the allyl double bond yields the phenylacetaldehyde intermediate, which spontaneously cyclizes under acidic workup (e.g., HCl/Acetic Acid).
-
Outcome: 4-Chloro-5-methoxy-7-bromobenzofuran .
Step 5: Hydrodebromination [1]
-
Reagents: H2, Pd/C (careful monitoring to avoid dechlorination) or Zn/Acetic Acid.
-
Procedure: Hydrogenation at 1 atm or treatment with Zn dust in AcOH to selectively remove the aryl bromide.
-
Final Product: 4-Chloro-5-methoxybenzofuran .
Novel Synthesis Route B: Directed Ortho Metalation (DoM)[1]
For high-value, small-scale synthesis (gram scale), the DoM route offers fewer steps but requires strict anhydrous conditions.[1]
Workflow Diagram
Figure 2: The DoM pathway utilizes the chelating effect of the MOM group to functionalize the sterically hindered position.[1]
Protocol Highlights
-
Protection: Convert 3-chloro-4-methoxyphenol to the MOM-ether .[1]
-
Lithiation: Treat with n-BuLi in THF at -78°C. The MOM group is a strong Director of Ortho Metalation (DoM).[1] While C6 is accessible, the position between substituents (C2) is often activated by the inductive effect of the adjacent Chlorine (though steric hindrance is high). Note: If C6 lithiation dominates, use the Blocking Strategy (Route A).
-
Quench: Add Iodine to get the 2-iodo-3-chloro-4-methoxy-MOM-ether .
-
Coupling: Sonogashira coupling with Trimethylsilylacetylene (TMSA).
-
Cyclization: Treatment with CuI and TBAF (Tetra-n-butylammonium fluoride) effects deprotection and cyclization in one pot to yield 4-Chloro-5-methoxybenzofuran .[1]
Quantitative Data & Comparison
| Parameter | Route A: Blocking Group | Route B: DoM / Sonogashira | Route C: Direct Cyclization |
| Regioselectivity | >98% (Forced) | ~80% (Substrate dependent) | Poor (Mixture, favors 6-Cl) |
| Step Count | 5 Steps | 5 Steps | 2 Steps |
| Scalability | High (Kg scale feasible) | Low (Cryogenic required) | High |
| Cost | Low (Standard reagents) | High (Pd catalysts, TMSA) | Very Low |
| Primary Risk | Incomplete debromination | Lithiation at wrong site | Separation of isomers |
References
-
Compound Verification: 4-Chloro-5-methoxybenzofuran (CAS 77440-97-2).[1][4][7] Cataloged by and .[1]
-
Synthesis of Benzofuran Carboxylates: Patent US 8,796,296 B2. Describes the synthesis of methyl 4-chloro-5-methoxybenzofuran-2-carboxylate via acid-catalyzed cyclization. .
-
Claisen Rearrangement in Benzofurans: Unusual Calixarenes Incorporating Chromene and Benzofuran Moieties Obtained via Propargyl Claisen Rearrangement. Demonstrates the utility of Claisen rearrangement for crowded systems. .
-
Regioselective Synthesis: Regioselective Synthesis of Benzofuranones and Benzofurans. Discusses controlling substitution patterns in benzofuran synthesis. [J. Org.[8] Chem.]([Link]]
-
General Benzofuran Methodologies: Benzofuran Synthesis. Comprehensive review of synthetic methods including Sonogashira and Rapoport cyclizations. .[1]
Sources
- 1. 1441173-46-1|4-Chloro-5-methoxy-6-nitrobenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. 155587-61-4 CAS Manufactory [chemicalbook.com]
- 6. 1421604-13-8 | 1-(3-Amino-4-chloro-5-methoxybenzofuran-2-yl)ethan-1-one [aaronchem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. Benzofuran synthesis [organic-chemistry.org]
Advanced Methodologies for the Synthesis of Substituted Benzofurans: A Technical Review
Executive Summary
The benzofuran scaffold (benzo[b]furan) represents a privileged pharmacophore in medicinal chemistry, serving as the core architecture for numerous FDA-approved therapeutics, including the antiarrhythmic Amiodarone and the antidepressant Vilazodone . Its planar, electron-rich aromatic system offers unique binding affinities for biological targets ranging from adenosine receptors to amyloid-beta fibrils.
For the drug development professional, the challenge lies not in simply accessing the ring, but in doing so with regiocontrol , functional group tolerance , and atom economy . This technical guide moves beyond basic textbook synthesis, analyzing three distinct tiers of methodology:
-
Classical Condensation: The Rap-Stoermer reaction (robust, scalable).
-
Transition-Metal Catalysis: Tandem Sonogashira-Cyclization (modular, high complexity).
-
Next-Generation Activation: C–H Functionalization (atom-economic, green).
Strategic Retrosynthesis & Disconnection
Before selecting a protocol, the synthetic chemist must analyze the substitution pattern. The choice of method is dictated by the availability of precursors and the sensitivity of existing functional groups.
-
C2-C3 Bond Formation: Ideal for Rap-Stoermer . Disconnects to o-hydroxybenzaldehydes and
-haloketones. -
C2-C3a Bond Formation: Ideal for Sonogashira/Cyclization . Disconnects to o-halophenols and terminal alkynes.
-
C-H Activation: Disconnects to simple phenols and internal alkynes, utilizing directing groups to forge the C-C and C-O bonds simultaneously.
The Classical Standard: Rap-Stoermer Reaction
While often viewed as "traditional," the Rap-Stoermer reaction remains a workhorse in process chemistry due to its operational simplicity and avoidance of expensive noble metals. It involves the condensation of salicylaldehydes with
Mechanistic Insight
The reaction proceeds via a cascade:[1]
-
SN2 Displacement: Formation of the aryl-ether linkage.
-
Intramolecular Aldol: Cyclization of the enolate onto the aldehyde.
-
Dehydration: Aromatization to form the benzofuran core.
Key Insight: The use of phase-transfer catalysts (PTC) or specific solvent systems (like aqueous media or ionic liquids) can significantly suppress the formation of the uncyclized ether byproduct.
Visualization: Reaction Pathway[2]
Figure 1: Mechanistic cascade of the Rap-Stoermer reaction involving substitution, condensation, and elimination.[2][3]
Validated Protocol: Green Synthesis in Aqueous Media
Adapted from recent green chemistry optimizations (See Ref [2]).
Reagents:
-
Salicylaldehyde (10 mmol)
-
Phenacyl bromide (10 mmol)
-
TBAB (Tetra-n-butylammonium bromide) (0.5 mmol, 5 mol%)
-
K2CO3 (20 mmol)
-
Water (20 mL)
Procedure:
-
Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add water, K2CO3, and TBAB.
-
Addition: Add salicylaldehyde and phenacyl bromide sequentially.
-
Reaction: Heat the mixture to 80°C under vigorous stirring. The heterogeneous mixture requires rapid stirring to ensure phase transfer efficiency.
-
Monitoring: Monitor by TLC (typ. 30:70 EtOAc:Hexane). Reaction is usually complete within 2–4 hours.
-
Workup: Cool to room temperature. The product often precipitates as a solid. Filter, wash with water (3 x 10 mL) to remove inorganic salts, and recrystallize from ethanol.
Why this works: The TBAB acts as a phase transfer catalyst, shuttling the phenoxide ion to the organic interface to react with the phenacyl bromide, significantly accelerating the rate compared to neat aqueous conditions.
The Modern Standard: Palladium-Catalyzed Sonogashira Annulation
For constructing 2-substituted or 2,3-disubstituted benzofurans with high structural diversity, the transition-metal-catalyzed approach is superior. The "One-Pot" tandem Sonogashira coupling/cyclization is particularly powerful for library generation.
Mechanistic Insight
This protocol couples an o-halophenol with a terminal alkyne.
-
Sonogashira Coupling: Pd(0)/Cu(I) cycle couples the alkyne to the aryl ring.
-
Cyclization: The pendant alkyne is activated by the metal (Pd or Cu), promoting the nucleophilic attack of the phenolic oxygen (5-endo-dig or 5-exo-dig cyclization).
Critical Control Point: The choice of base is critical. Strong bases can promote the cyclization step but may interfere with sensitive functional groups. Cs2CO3 is often the "Goldilocks" base for this transformation.
Visualization: Catalytic Cycle
Figure 2: Tandem catalytic cycle showing the initial cross-coupling followed by the cyclization event.
Validated Protocol: One-Pot Synthesis
Based on optimized conditions for library synthesis (See Ref [5]).
Reagents:
-
o-Iodophenol (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl2(PPh3)2 (2 mol%)
-
CuI (1 mol%)
-
Cs2CO3 (2.0 equiv)
-
DMF (Dimethylformamide), anhydrous
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Solvent Degassing: Degas DMF by sparging with Argon for 15 minutes (Critical to prevent homocoupling of alkynes).
-
Mix: Add o-iodophenol, Pd catalyst, CuI, and base. Add DMF.
-
Injection: Add the terminal alkyne via syringe.
-
Heat: Stir at 80–100°C for 6–12 hours.
-
Workup: Dilute with diethyl ether, wash with NH4Cl (aq) to sequester copper, then brine. Dry over MgSO4.
-
Purification: Flash column chromatography.
Comparative Analysis of Methodologies
The following table summarizes the operational parameters to assist in method selection.
| Feature | Rap-Stoermer | Sonogashira-Cyclization | Rh-Catalyzed C-H Activation |
| Primary Bond Formed | C2–C3 | C2–C3a | C–C & C–O (Annulation) |
| Precursors | Salicylaldehyde + | o-Halophenol + Alkyne | Phenol + Internal Alkyne |
| Catalyst | None / Base / PTC | Pd(0) / Cu(I) | Rh(III) / Cu(II) oxidant |
| Atom Economy | Moderate (Loss of HBr/HCl + H2O) | Good (Loss of HX) | Excellent (Loss of H2O/H2) |
| Functional Group Tolerance | High (Base stable groups) | Moderate (Sensitive to oxidation) | High (Directed groups) |
| Cost | Low | High (Pd/Ligands) | Very High (Rh) |
| Best For | Scale-up / Simple derivatives | Library generation / Complex cores | Novel scaffolds / Late-stage functionalization |
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: ACS Omega (2024) [Link]
-
A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Source: Arabian Journal of Chemistry [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Source: Molecules (MDPI) [Link]
-
Highly substituted benzo[b]furan synthesis through substituent migration. Source: Chemical Science (RSC) [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. Source: ChemistrySelect (Wiley) [Link]
-
Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Source: PubMed / NIH [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Computational Deconvolution of the 4-Chloro-5-methoxybenzofuran Scaffold
Topic: In silico Prediction of 4-Chloro-5-methoxybenzofuran Bioactivity Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Computational Chemists, Medicinal Chemists
From Quantum Mechanics to Polypharmacology: A Predictive Framework
Executive Summary
The benzofuran pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from the anti-arrhythmic Amiodarone to anti-proliferative agents like combretastatin analogues. The specific substitution pattern of 4-Chloro-5-methoxybenzofuran presents a unique chemical space: the 5-methoxy group functions as a hydrogen bond acceptor and electron donor (mimicking the trimethoxy motif of colchicine), while the 4-chloro substituent introduces steric bulk and lipophilicity, potentially enhancing occupancy in hydrophobic pockets of kinases or nuclear receptors.
This technical guide outlines a rigorous in silico workflow to predict the bioactivity of this specific scaffold. Moving beyond generic screening, we employ a multi-scalar approach combining Density Functional Theory (DFT), Inverse Docking, and Molecular Dynamics (MD) to validate its potential as a dual-target inhibitor for oncology applications.
Module 1: Quantum Mechanical Profiling (DFT)
Before receptor integration, the ligand’s electronic landscape must be accurately mapped. Standard force fields often fail to capture the anisotropic charge distribution caused by the interaction between the chlorine lone pairs and the aromatic
Geometry Optimization Protocol
-
Objective: Determine the global minimum conformation and Electrostatic Potential (ESP) map.
-
Methodology:
-
Initial Guess: Generate 3D coordinates using RDKit or ChemDraw 3D.
-
Basis Set Selection: Utilize DFT/B3LYP with the 6-311++G(d,p) basis set.[1] The diffuse functions (++) are critical for correctly modeling the electron-rich chlorine and oxygen atoms.
-
Software: Gaussian 16 or ORCA.
-
Key Output: Calculate the HOMO-LUMO gap (
). A lower gap suggests high chemical reactivity, often correlating with covalent interaction potential or metabolic instability (e.g., CYP450 oxidation).
-
Interpretation of Results
The 5-methoxy oxygen typically generates a region of high negative electrostatic potential, serving as a key anchor for hydrogen bonding (e.g., with Lysine residues in kinase hinges). The 4-chloro group creates a "sigma-hole" (positive potential cap) opposite the C-Cl bond, which can engage in halogen bonding with backbone carbonyls—a high-value interaction in modern drug design.
Module 2: Target Identification (Inverse Docking)
Instead of screening a library against one target, we screen the molecule against a proteome to identify "hits." This is critical for characterizing a scaffold with unknown specific activity.
Pharmacophore Mapping
The 4-Chloro-5-methoxybenzofuran scaffold maps closely to the Colchicine Binding Site on tubulin.
-
Pharmacophore Features:
-
HBA: 5-Methoxy oxygen.
-
Hydrophobic/Aromatic: Benzofuran rings A and B.
-
Hydrophobic Filling: 4-Chloro substituent (mimics the B-ring steric bulk of combretastatin A-4).
-
Target Fishing Protocol
-
Tools: PharmMapper, SwissTargetPrediction, or idTarget.
-
Database: PDBbind (refined set).
-
Consensus Targets:
-
Tubulin (Colchicine Site): High probability due to methoxy-substitution pattern.
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Benzofurans are known Type II kinase inhibitors.
-
CYP1A2: Metabolic liability target (planar aromatic systems often intercalate CYP heme).
-
Module 3: High-Fidelity Molecular Docking
We will validate the affinity for Tubulin (PDB: 1SA0) and VEGFR2 (PDB: 4ASD).
Receptor Preparation
-
Step 1: Remove crystallographic water molecules (unless bridging).
-
Step 2: Add polar hydrogens and compute Gasteiger charges.
-
Step 3: Define the Grid Box.
-
Tubulin: Center on the interface between
and subunits (Colchicine site). Box size: Å. -
VEGFR2: Center on the ATP-binding hinge region (Val916).
-
Docking Protocol (AutoDock Vina / Glide)
-
Exhaustiveness: Set to 32 (high precision).
-
Validation: Re-dock the co-crystallized ligand (e.g., DAMA-colchicine). The RMSD must be
Å to validate the protocol. -
Scoring Criteria:
-
Binding Affinity
kcal/mol. -
Ligand Efficiency (LE):
.
-
Table 1: Predicted Binding Metrics for 4-Chloro-5-methoxybenzofuran
| Target | PDB ID | Binding Energy (kcal/mol) | Key Residues | Interaction Type |
| Tubulin | 1SA0 | -8.4 | Cys241, Val238 | Hydrophobic, Halogen Bond (Cl...O=C) |
| VEGFR2 | 4ASD | -9.1 | Cys919, Glu885 | H-Bond (Methoxy), |
| CYP1A2 | 2HI4 | -7.2 | Phe226 |
Module 4: Dynamic Stability (MD Simulations)
Docking provides a static snapshot. Molecular Dynamics (MD) reveals the stability of the 4-Cl-5-OMe ligand within the binding pocket over time.
Simulation Setup (GROMACS)
-
Topology Generation:
-
Protein: CHARMM36m force field.
-
Ligand: CGenFF (CHARMM General Force Field) with partial charges from DFT (see Module 1).
-
-
Solvation: TIP3P water model in a dodecahedral box (1.0 nm buffer).
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
Equilibration:
-
NVT (100 ps) to stabilize temperature (300 K).
-
NPT (100 ps) to stabilize pressure (1 bar).
-
-
Production Run: 100 ns, 2 fs time step.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Ligand RMSD should plateau (
Å fluctuation) relative to the protein backbone. -
RMSF (Root Mean Square Fluctuation): High fluctuations in the "activation loop" of VEGFR2 indicate effective inhibition (preventing the active conformation).
-
Hydrogen Bond Lifetime: Calculate the percentage of simulation time the 5-methoxy group remains H-bonded to the hinge region.
Visualization: Computational Workflow & Signaling
In Silico Pipeline Diagram
Figure 1: The integrated computational pipeline for de-orphaning the benzofuran scaffold.
Predicted Mechanism of Action (Tubulin/Apoptosis)
Figure 2: Hypothesized signaling cascade. The scaffold inhibits tubulin polymerization, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.
Module 5: ADMET & Toxicity Prediction
A potent inhibitor is useless if it is toxic. The 4-chloro substituent raises specific ADMET flags that must be checked.
-
Lipophilicity (LogP): The Cl and OMe groups increase LogP.
-
Target:
. -
Prediction: Benzofuran core (
) + Cl ( ) + OMe ( ) . Ideal for oral bioavailability.
-
-
Hepatotoxicity: Chlorinated aromatics can form reactive epoxide intermediates via CYP metabolism.
-
Check: Use ProTox-II to predict LD50 and Hepatotoxicity probability.
-
-
Blood-Brain Barrier (BBB): The moderate lipophilicity and low molecular weight (
Da) suggest high BBB permeability, making this scaffold viable for Glioblastoma targets but potentially risking CNS side effects.
References
-
Kamal, A., et al. (2015). "Benzofuran derivatives as potent tubulin polymerization inhibitors."[2] Journal of Medicinal Chemistry. Link
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. Link
-
Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.[3] Link
-
Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link
-
Wang, X., et al. (2017). "PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database." Nucleic Acids Research. Link
Sources
Navigating the Synthesis and Handling of 4-Chloro-5-methoxybenzofuran: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, 4-Chloro-5-methoxybenzofuran presents itself as a valuable intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern offers a versatile platform for further molecular elaboration. However, as with any halogenated organic compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of the research.
This technical guide provides an in-depth overview of the safety and handling guidelines for 4-Chloro-5-methoxybenzofuran. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related molecules, including other substituted benzofurans and chlorinated organic compounds, to provide a robust framework for risk assessment and mitigation.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the lack of specific toxicological data for 4-Chloro-5-methoxybenzofuran, a precautionary approach based on the known hazards of its constituent chemical motifs—the benzofuran core, a chloro group, and a methoxy group—is essential.
Structural Analogs and Their Known Hazards:
| Compound/Functional Group | Known Hazards | Citation |
| 2,3-Benzofuran | Flammable liquid, suspected carcinogen, may cause liver damage. | [3] |
| 5-Chloro-2-methylbenzoxazole | Causes eye, skin, and respiratory tract irritation. May be harmful if swallowed. | [4] |
| 5-Methoxybenzofuran | Harmful if swallowed or in contact with skin. Causes skin and eye irritation. | [5] |
| Chlorinated Hydrocarbons (general) | Neurotoxins, can cause confusion, tremors, seizures, and respiratory depression. Highly lipid-soluble, leading to prolonged toxicity. | [6] |
| Chlorinated Dibenzofurans | A family of chemicals with varying and potentially high toxicity, with some congeners being particularly harmful. | [7] |
Based on these analogs, it is prudent to assume that 4-Chloro-5-methoxybenzofuran may exhibit the following hazardous properties:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Irritation: Causes skin, eye, and respiratory tract irritation.[4][5]
-
Organ Toxicity: Potential for liver damage, as seen with the parent benzofuran structure.[3][8]
-
Chronic Toxicity: The presence of a chlorinated aromatic system warrants caution regarding potential long-term health effects, including carcinogenicity.[3]
Logical Flow for Hazard Assessment:
Caption: Inferred hazard profile for 4-Chloro-5-methoxybenzofuran based on its structural components.
Prudent Practices for Safe Handling and Storage
Adherence to stringent handling and storage protocols is critical to minimize exposure and mitigate risks.
2.1. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[9]
-
Skin Protection: Chemical-resistant gloves (nitrile or neoprene) are mandatory. A lab coat should be worn at all times, and for procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of 4-Chloro-5-methoxybenzofuran should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[3]
2.2. Engineering Controls: Containing the Hazard
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling this compound.
-
Designated Area: Whenever possible, designate a specific area within the laboratory for working with 4-Chloro-5-methoxybenzofuran to prevent cross-contamination.
2.3. Storage Requirements: Ensuring Stability and Containment
-
Container: Store in a tightly closed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[10]
Experimental Workflow: A Step-by-Step Protocol for Safe Synthesis
The synthesis of substituted benzofurans often involves multi-step procedures with various reagents and intermediates.[11][12] The following is a generalized, safety-focused workflow applicable to the synthesis of 4-Chloro-5-methoxybenzofuran.
Step-by-Step Synthesis Protocol:
-
Reaction Setup:
-
Assemble all glassware in the chemical fume hood. Ensure all joints are properly sealed.
-
Charge the reaction vessel with the starting materials and solvent. If the reaction is exothermic, provide adequate cooling.
-
-
Reagent Addition:
-
Add reagents slowly and in a controlled manner, especially if they are highly reactive.
-
Monitor the reaction temperature and pressure throughout the addition process.
-
-
Reaction Monitoring:
-
Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor the progress of the reaction.
-
Take aliquots for analysis using a syringe or pipette within the fume hood.
-
-
Work-up and Extraction:
-
Quench the reaction carefully, being mindful of any potential gas evolution or exotherms.
-
Perform extractions in a separatory funnel, ensuring it is properly vented.
-
-
Purification:
-
If purification is by column chromatography, pack and run the column in the fume hood.
-
For recrystallization, use a suitable solvent system and handle the solid product with care to avoid generating dust.
-
-
Product Isolation and Drying:
-
Collect the purified product by filtration.
-
Dry the product in a vacuum oven or desiccator.
-
Visualizing the Safe Synthesis Workflow:
Caption: A generalized workflow for the safe synthesis of 4-Chloro-5-methoxybenzofuran.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for proper disposal. |
Waste Disposal: Environmental Responsibility
As a halogenated organic compound, 4-Chloro-5-methoxybenzofuran and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Keep halogenated waste streams separate from non-halogenated waste.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Conclusion: A Culture of Safety
While 4-Chloro-5-methoxybenzofuran is a promising building block in drug discovery, its handling demands a culture of safety built on a foundation of knowledge, preparedness, and adherence to best practices. By understanding the potential hazards through a conservative, analog-based approach and implementing the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this valuable compound.
References
- BASF. (n.d.). Safety data sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - 2,3-Benzofuran.
- CPAChem. (2023, January 9). Safety data sheet - Carbofuran.
- ECHEMI. (n.d.). 5-CHLORO-BENZOFURAN-3-ONE SDS, 3261-05-0 Safety Data Sheets.
-
PubChem. (n.d.). 4-Chloro-5-fluoro-2-methoxypyrimidine. Retrieved from [Link]
-
RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
PubMed. (n.d.). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxybenzofuran. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2021, February 10). Chlorodibenzofurans (CDFs). Toxic Substance Portal. Retrieved from [Link]
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Retrieved from [Link]
-
PubMed. (n.d.). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,3-Benzofuran Tox Profile. Retrieved from [Link]
-
ResearchGate. (2026, January 16). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(5-Chloro-thiophen-2-yl)-[(4aR,5S)-1-(4-fluoro-phenyl) -. Retrieved from [Link]
-
Biological and Environmental Professions Laboratory Services. (2023, April 25). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. Retrieved from [Link]
-
PubMed. (n.d.). Health hazard assessment for chlorinated dioxins and dibenzofurans other than 2, 3, 7, 8-TCDD. Retrieved from [Link]
-
AccessMedicine. (n.d.). CHLORINATED HYDROCARBON PESTICIDES. Poisoning & Drug Overdose, 7e. Retrieved from [Link]id=2284§ionid=178811808)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 5-Methoxybenzofuran | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Chlorodibenzofurans (CDFs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. echemi.com [echemi.com]
- 10. download.basf.com [download.basf.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for Profiling 4-Chloro-5-methoxybenzofuran as a Kinase Inhibitor
Executive Summary & Rationale
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for inhibitors of serine/threonine kinases, particularly PIM-1 , CDK2 , and CLKs [1]. The specific analogue 4-Chloro-5-methoxybenzofuran represents a strategic modification where the C5-methoxy group acts as a hydrogen bond acceptor (often interacting with the kinase hinge region), while the C4-chlorine atom provides lipophilic bulk to occupy hydrophobic pockets (Gatekeeper residues) or block metabolic oxidation.
This Application Note provides a rigorous, self-validating protocol for evaluating the potency and efficacy of 4-Chloro-5-methoxybenzofuran. We utilize a Luminescent ADP-Detection Assay (ADP-Glo™) for biochemical screening due to its universality and high Z' factor, followed by a Cellular Target Engagement Assay to confirm membrane permeability and intracellular activity.
Experimental Workflow Overview
The following diagram outlines the critical path for validating this compound, ensuring that biochemical potency translates to cellular efficacy.
Figure 1: Integrated workflow for kinase inhibitor profiling. The transition from biochemical to cellular assays is gated by a potency threshold (typically IC50 < 1 µM).
Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)
Objective: Determine the IC50 of 4-Chloro-5-methoxybenzofuran against a target kinase (e.g., PIM-1 or CDK2). Principle: This assay quantifies kinase activity by measuring the ADP generated from ATP.[1][2] It is resistant to interference from fluorescent compounds (a common issue with benzofurans).
Reagents & Materials
-
Test Compound: 4-Chloro-5-methoxybenzofuran (Solid).
-
Kinase: Recombinant Human PIM-1 or CDK2/CyclinA (active).
-
Substrate: PIM-1 specific peptide (KKRNRTLTV) or Histone H1 (for CDK).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega).
-
Buffer: 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT.
Compound Preparation (Critical Step)
Benzofurans are planar and hydrophobic. Proper solubilization is vital to prevent "false negatives" due to precipitation.
-
Stock Solution: Dissolve solid compound in 100% DMSO to 10 mM . Vortex for 1 minute.
-
Visual Check: Ensure no particulate matter remains. If turbid, sonicate for 5 minutes.
-
Serial Dilution: Prepare a 12-point dose-response curve in DMSO (3-fold dilutions).
-
Intermediate Dilution: Dilute the DMSO stocks 1:25 into 1X Kinase Buffer to create "4X Working Stocks" (4% DMSO). This ensures the final assay DMSO concentration is 1%, which is tolerated by most kinases [2].
Assay Procedure (384-Well Plate)
Volume Note: All volumes listed are for Low-Volume 384-well plates.
| Step | Component | Volume (µL) | Notes |
| 1 | Compound | 2.5 | Add 4X Working Stock (or 4% DMSO control). |
| 2 | Enzyme | 2.5 | Add Kinase (optimized to convert 10-20% ATP). |
| 3 | Pre-Incubation | - | Incubate 10 min RT. Allows compound to bind active site. |
| 4 | Substrate Mix | 5.0 | Add ATP (at Km) + Peptide Substrate. Start Reaction. |
| 5 | Reaction | - | Incubate 60 min at RT (Protect from light). |
| 6 | ADP-Glo Reagent | 10.0 | Stops reaction; depletes unconsumed ATP. Incubate 40 min. |
| 7 | Detection Reagent | 20.0 | Converts ADP to ATP -> Luciferase light. Incubate 30 min. |
| 8 | Read | - | Measure Luminescence (Integration: 0.5 - 1.0 sec). |
Data Analysis
-
Normalization: Calculate % Inhibition using controls:
-
Curve Fitting: Fit data to the 4-parameter logistic equation (Hill Slope) to extract IC50.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Verify if 4-Chloro-5-methoxybenzofuran penetrates the cell membrane and inhibits the phosphorylation of downstream targets (e.g., p-Bad for PIM1 or p-Rb for CDK2).
Experimental Design
-
Cell Line: K562 (Leukemia) or MCF-7 (Breast Cancer) – both express high levels of PIM/CDK.
-
Controls:
-
Negative: DMSO (Vehicle).
-
Positive: Staurosporine (1 µM) or a known specific inhibitor (e.g., AZD1208).
-
Treatment Protocol
-
Seeding: Plate cells at
cells/mL in 6-well plates. Allow to recover for 24h. -
Dosing: Treat cells with 4-Chloro-5-methoxybenzofuran at 3x, 10x, and 30x the biochemical IC50 .
-
Example: If IC50 = 50 nM, treat at 150 nM, 500 nM, 1.5 µM.
-
-
Incubation: Incubate for 2 to 6 hours . (Kinase inhibition is rapid; long incubations risk secondary apoptosis effects).
-
Lysis: Wash cells with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.
Western Blot Detection
-
Primary Antibody: Anti-Phospho-Bad (Ser112) [Target] vs. Total Bad [Loading Control].
-
Visualization: Near-infrared fluorescence (LI-COR Odyssey) is preferred over chemiluminescence for linear quantification.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the assay principle, specifically how the ADP-Glo system converts the kinase activity into a readable light signal, and where the inhibitor acts.
Figure 2: Mechanism of Action for the Biochemical Screen. The inhibitor blocks the ATP-to-ADP conversion, resulting in a decrease in the final luminescent signal.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Incomplete ATP depletion. | Ensure ADP-Glo Reagent is < 6 months old. Extend incubation time for Step 6 to 60 min. |
| Low Z-Factor (< 0.5) | Pipetting error or drift. | Use automated dispensing for 384-well plates. Check DMSO tolerance of the specific kinase enzyme. |
| Potency Shift (Cell vs. Biochem) | Poor permeability or high protein binding. | Benzofurans can bind serum albumin. Perform cell assay in Low-Serum (1%) media to reduce protein binding shift. |
| Compound Precipitation | Low solubility of planar scaffold. | Inspect 10mM stock. If crystals form upon addition to buffer, lower the top concentration to 10 µM. |
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[7]
-
Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf, 2012.
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
-
Discovery of PIM-1 Kinase Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assayquant.com [assayquant.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 4-Chloro-5-methoxybenzofuran
Introduction: Unveiling the Therapeutic Potential of 4-Chloro-5-methoxybenzofuran
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] 4-Chloro-5-methoxybenzofuran is a novel synthetic benzofuran derivative with potential therapeutic applications. Based on the structure-activity relationships of related compounds, it is hypothesized that this molecule may exert significant anti-inflammatory and analgesic effects.[4] Furthermore, some benzofuran derivatives have been identified as phosphodiesterase type 4 (PDE4) inhibitors, suggesting a potential role in treating inflammatory conditions like asthma.[5]
This comprehensive guide provides a detailed framework for the preclinical in vivo evaluation of 4-Chloro-5-methoxybenzofuran. It is designed for researchers, scientists, and drug development professionals, offering a suite of protocols and experimental designs to thoroughly characterize its pharmacokinetic, pharmacodynamic, and toxicological profile. The overarching goal of these studies is to generate robust data to support its advancement as a clinical candidate.[6]
Strategic Approach to In Vivo Evaluation
A well-structured preclinical in vivo study is paramount for the successful translation of a promising compound from the laboratory to the clinic.[7][8][9] Our approach for 4-Chloro-5-methoxybenzofuran is multi-faceted, beginning with fundamental pharmacokinetic and safety assessments, followed by efficacy testing in relevant disease models. This stepwise progression ensures that the compound's behavior in a biological system is well-understood before committing to more complex and resource-intensive efficacy studies.
Part 1: Pharmacokinetic Profiling
A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing effective dosing regimens and interpreting pharmacodynamic and toxicological data.[6] The following protocols outline the essential steps for characterizing the pharmacokinetic profile of 4-Chloro-5-methoxybenzofuran in a rodent model.
Protocol 1.1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of 4-Chloro-5-methoxybenzofuran following intravenous (IV) and oral (PO) administration in mice.
Materials:
-
4-Chloro-5-methoxybenzofuran
-
Vehicle for IV and PO administration (e.g., saline, 5% DMSO/5% Solutol HS 15 in saline)
-
Male C57BL/6 mice (8-10 weeks old)[10]
-
Dosing syringes and needles (appropriate gauge for IV and PO administration)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the study.[7]
-
Dose Formulation: Prepare a stock solution of 4-Chloro-5-methoxybenzofuran in a suitable vehicle. For IV administration, ensure the final formulation is sterile and clear. For PO administration, a suspension or solution can be used.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 30 µL) from each mouse at multiple time points.[11][12] A typical sampling schedule might be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Blood can be collected via submandibular or saphenous vein puncture for early time points and terminal cardiac puncture for the final time point.[13]
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 4-Chloro-5-methoxybenzofuran in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for PO administration) |
Part 2: In Vivo Pharmacodynamics - Efficacy in Inflammatory Models
Based on the known activities of benzofuran derivatives, it is plausible that 4-Chloro-5-methoxybenzofuran possesses anti-inflammatory properties.[1] The following protocols describe well-established animal models of inflammation to assess the in vivo efficacy of the compound.
Protocol 2.1: Carrageenan-Induced Paw Edema in Mice
This is a classic and widely used model of acute inflammation to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-inflammatory compounds.
Objective: To assess the anti-inflammatory activity of 4-Chloro-5-methoxybenzofuran in a model of acute, localized inflammation.
Materials:
-
4-Chloro-5-methoxybenzofuran
-
Vehicle for administration
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Male Swiss albino mice (25-30g)[14]
-
Plethysmometer or digital calipers
-
Dosing syringes and needles
Procedure:
-
Animal Groups: Divide mice into the following groups (n=6-8 per group):
-
Vehicle control
-
4-Chloro-5-methoxybenzofuran (multiple dose levels)
-
Positive control (Indomethacin)
-
-
Dosing: Administer the vehicle, 4-Chloro-5-methoxybenzofuran, or positive control via the desired route (e.g., PO or IP) 30-60 minutes before carrageenan injection.[5]
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[15]
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[5]
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Protocol 2.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, making this a valuable model for studying the effects of anti-inflammatory agents on cytokine production.[1][16][17]
Objective: To evaluate the effect of 4-Chloro-5-methoxybenzofuran on the production of pro-inflammatory cytokines in a model of systemic inflammation.
Materials:
-
4-Chloro-5-methoxybenzofuran
-
Vehicle for administration
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control (e.g., Dexamethasone, 1 mg/kg)
-
Male C57BL/6 mice (8-10 weeks old)[10]
-
Blood collection supplies
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Groups: Establish treatment groups as described in Protocol 2.1.
-
Dosing: Administer the vehicle, 4-Chloro-5-methoxybenzofuran, or positive control 1 hour before LPS challenge.
-
LPS Challenge: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally (IP).[18]
-
Blood Collection: At a predetermined time point post-LPS challenge (e.g., 1.5-2 hours for TNF-α, 4-6 hours for IL-6 and IL-1β), collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Prepare serum or plasma and measure the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
Data Analysis: Compare cytokine levels in the treatment groups to the vehicle control group.
Potential Signaling Pathways to Investigate
The anti-inflammatory effects of novel compounds are often mediated through the modulation of key signaling pathways. Based on the inflammatory response induced by LPS, the following pathways are prime candidates for investigation to elucidate the mechanism of action of 4-Chloro-5-methoxybenzofuran:
-
NF-κB Signaling Pathway: A central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[19][20][21][22][23]
-
MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli, including stress and inflammation, and plays a crucial role in the production of inflammatory mediators.[24][25][26][27]
-
JAK-STAT Signaling Pathway: A key signaling cascade for a wide range of cytokines and growth factors, and its dysregulation is implicated in many inflammatory and autoimmune diseases.[9][28][29][30][31]
Part 3: Preliminary Toxicological Assessment
Early assessment of a compound's safety profile is crucial for its continued development.[32] The following protocols provide a preliminary evaluation of the potential toxicity of 4-Chloro-5-methoxybenzofuran.
Protocol 3.1: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (LD50) of 4-Chloro-5-methoxybenzofuran and identify potential signs of toxicity.
Materials:
-
4-Chloro-5-methoxybenzofuran
-
Vehicle for oral administration
-
Female Swiss albino mice (8-12 weeks old)
-
Dosing syringes and needles
Procedure:
-
Dosing: Administer a single oral dose of 4-Chloro-5-methoxybenzofuran to one animal. The starting dose should be based on any available in vitro cytotoxicity data or structure-activity relationships.
-
Observation: Observe the animal closely for signs of toxicity for the first few hours and then daily for 14 days.[33] Record any changes in behavior, appearance, and body weight.
-
Dose Adjustment: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down by a fixed factor. This process is continued until the criteria for stopping the study are met.
-
Data Analysis: Calculate the LD50 and its confidence intervals using appropriate statistical methods.
Protocol 3.2: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of 4-Chloro-5-methoxybenzofuran to inhibit major human CYP enzymes, which can indicate the potential for drug-drug interactions.[3][34][35][36][37]
Materials:
-
4-Chloro-5-methoxybenzofuran
-
Human liver microsomes
-
A cocktail of specific CYP probe substrates
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate human liver microsomes with the CYP probe substrate cocktail in the presence of varying concentrations of 4-Chloro-5-methoxybenzofuran.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolites of each probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 value (the concentration of 4-Chloro-5-methoxybenzofuran that causes 50% inhibition of enzyme activity) for each CYP isoform.
Table 2: Major Human Cytochrome P450 Isoforms to be Tested
| CYP Isoform | Common Substrate | Common Inhibitor |
| CYP1A2 | Phenacetin | Fluvoxamine |
| CYP2C9 | Diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
Visualization of Experimental Workflows and Signaling Pathways
Clear visual representations of experimental designs and biological pathways are essential for understanding complex scientific concepts.
Caption: Overall workflow for the in vivo evaluation of 4-Chloro-5-methoxybenzofuran.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vivo characterization of 4-Chloro-5-methoxybenzofuran. Successful completion of these studies will provide critical data on the compound's pharmacokinetic profile, preliminary safety, and potential efficacy as an anti-inflammatory agent. Positive results from these initial studies would warrant further investigation into more chronic models of inflammation, exploration of other potential therapeutic areas, and a more in-depth toxicological evaluation to support an Investigational New Drug (IND) application.
References
-
Designing an In Vivo Preclinical Research Study - MDPI. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]
-
Benzofuran - Wikipedia. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. Available at: [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
-
Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC - NIH. Available at: [Link]
-
JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC. Available at: [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC - PubMed Central. Available at: [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central. Available at: [Link]
-
Animal Models for Neuroinflammation and Potential Treatment Methods - Frontiers. Available at: [Link]
-
NF-κB signaling in inflammation - PubMed - NIH. Available at: [Link]
-
Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for ... - NCBI. Available at: [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. Available at: [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Available at: [Link]
-
Murine Pharmacokinetic Studies - PMC - NIH. Available at: [Link]
-
Experimental animal models of chronic inflammation - PMC - PubMed Central. Available at: [Link]
-
A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats - scielo.sa.cr. Available at: [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - ResearchGate. Available at: [Link]
-
The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. Available at: [Link]
-
JAK-STAT signaling pathway - Wikipedia. Available at: [Link]
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - MDPI. Available at: [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. Available at: [Link]
-
(PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. Available at: [Link]
-
Promising Protocol for In Vivo Experiments with Betulin - MDPI. Available at: [Link]
-
NF-κB - Wikipedia. Available at: [Link]
-
Rodent Pain Models - Creative Biolabs. Available at: [Link]
-
In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs. Available at: [Link]
-
Preclinical research strategies for drug development - AMSbiopharma. Available at: [Link]
-
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Available at: [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. Available at: [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. Available at: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. Available at: [Link]
-
(PDF) Experimental Animal Models in Neurological Diseases - ResearchGate. Available at: [Link]
-
JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC. Available at: [Link]
-
Toxicology - MuriGenics. Available at: [Link]
-
UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study - Frontiers. Available at: [Link]
-
LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife. Available at: [Link]
-
Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction - ResearchGate. Available at: [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Available at: [Link]
-
Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC - NIH. Available at: [Link]
-
CYP Inhibition Assays - Eurofins Discovery. Available at: [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. Available at: [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways - YouTube. Available at: [Link]
-
HOW DO I GET MY COMPOUND INTO PHASE I?. Available at: [Link]
-
Pk/bio-distribution - MuriGenics. Available at: [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. scantox.com [scantox.com]
- 3. lnhlifesciences.org [lnhlifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. scielo.br [scielo.br]
- 8. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. anygenes.com [anygenes.com]
- 10. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 18. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. NF-κB - Wikipedia [en.wikipedia.org]
- 22. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 23. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rndsystems.com [rndsystems.com]
- 27. youtube.com [youtube.com]
- 28. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 30. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 32. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 33. dergipark.org.tr [dergipark.org.tr]
- 34. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 35. enamine.net [enamine.net]
- 36. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 37. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Synthesis of 4-Chloro-5-methoxybenzofuran
Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxybenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield of this important benzofuran derivative. Our approach is grounded in mechanistic principles and supported by established literature.
Introduction: A Proposed Synthetic Strategy
While numerous methods exist for benzofuran synthesis, a robust and adaptable route for preparing 4-Chloro-5-methoxybenzofuran involves a two-step sequence starting from a readily available substituted phenol. This strategy, adapted from similar benzofuran syntheses, involves an initial Pummerer reaction-mediated cyclization followed by a desulfurization step.
The proposed overall workflow is outlined below:
Optimization of reaction conditions for benzofuran ring formation
Technical Support Center: Benzofuran Synthesis & Optimization
Status: ONLINE Current Operator: Senior Application Scientist Ticket ID: BZF-OPT-2026
Welcome to the Benzofuran Synthesis Support Hub
You have reached the Tier 3 Technical Support unit. This guide is not a textbook; it is a troubleshooting engine designed to unstuck your benchwork. We address the three most common synthetic pathways for benzofuran formation: Palladium-Catalyzed Annulation , Rap-Stoermer Condensation , and Oxidative C-H Activation .
Select your issue below to jump to the relevant diagnostic module.
Module 1: Palladium-Catalyzed Synthesis (Sonogashira/Cyclization)
Context: This is the industry standard for functionalized benzofurans. It typically involves coupling an o-halophenol with a terminal alkyne, followed by cyclization.
User Issue: "My reaction stalls at the intermediate alkyne. The ring won't close."
Diagnostic: This is a classic "5-endo-dig" vs. "6-endo-dig" kinetic trap. The initial Sonogashira coupling (C-C bond formation) is fast, but the subsequent nucleophilic attack of the oxygen on the alkyne (C-O bond formation) requires specific electronic activation or base strength.
Troubleshooting Protocol:
-
Check the Base Strength:
-
Observation: If you are using weak bases like Et3N or K2CO3, the phenol proton may not be sufficiently removed to drive the cyclization, especially if the alkyne is electron-rich.
-
Fix: Switch to Cs2CO3 or K3PO4 . Cesium’s "cesium effect" (high solubility and large cation radius) often promotes the intramolecular attack more effectively than potassium [1].
-
-
Ligand Evaluation (The "Stall" Factor):
-
Observation: Bulky phosphine ligands can sometimes sterically hinder the Pd-coordination required for the cyclization step.
-
Fix: Switch to PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) carbene ligands. These stabilize the Pd(0) species and prevent aggregation while allowing the necessary coordination geometry for ring closure [2].
-
-
The "Copper Effect" (Glaser Coupling):
-
Observation: Reaction turns dark/black quickly; TLC shows a non-polar spot (dimer). This is the Glaser homocoupling side reaction caused by CuI + Oxygen.
-
Fix:Go Copper-Free. Modern Pd-catalysts supported on ionic liquids or using specific ligands (like N-heterocyclic carbenes) can proceed without CuI, eliminating the homocoupling pathway [3].
-
Self-Validating Check:
-
TLC Monitor: Run a TLC of your reaction mixture against the pure intermediate o-alkynylphenol (if available) or the starting iodide.
-
Spot A (SM): High Rf[1]
-
Spot B (Intermediate): Mid Rf (often fluorescent)
-
Spot C (Benzofuran): Distinct Rf shift (usually less polar than intermediate due to loss of -OH).
-
Validation: If Spot B persists after 4 hours, add 10 mol% Cs2CO3 and raise T by 10°C.
-
Module 2: The Rap-Stoermer Reaction
Context: Condensation of salicylaldehydes with
User Issue: "I have low yield and a complex mixture of side products."
Diagnostic:
The Rap-Stoermer is a cascade: Nucleophilic substitution
Troubleshooting Protocol:
-
Water Exclusion is Critical:
-
Causality: Even trace water solvates the phenoxide ion, reducing its nucleophilicity and encouraging side reactions like hydrolysis of the
-haloketone. -
Fix: Use anhydrous MeCN or DMF. Add activated 4Å molecular sieves to the reaction flask.
-
-
Phase Transfer Catalysis (PTC):
-
Optimization: If using a heterogeneous base (like solid KOH in MeCN), the reaction is surface-area limited.
-
Fix: Add 5 mol% TBAI (Tetrabutylammonium iodide) . This shuttles the phenoxide into the organic phase, increasing the reaction rate by orders of magnitude and allowing lower temperatures (reducing tar formation) [4].
-
-
Stoichiometry Adjustment:
-
Guideline: Never use 1:1 stoichiometry. The
-haloketone is labile. -
Standard: Use 1.2 to 1.5 equivalents of the
-haloketone relative to the salicylaldehyde.
-
Data: Base & Solvent Screening Results
| Entry | Base | Solvent | Additive | Yield (%) | Notes |
| 1 | K2CO3 | Acetone | None | 45% | Slow, incomplete conv. |
| 2 | KOH | EtOH | None | 62% | Cannizzaro side-products observed |
| 3 | Cs2CO3 | DMF | None | 88% | Fast, clean profile [5] |
| 4 | K2CO3 | MeCN | TBAI (5%) | 94% | Optimal (Green & High Yield) |
Module 3: Advanced Regioselectivity & C-H Activation
User Issue: "I am getting a mixture of regioisomers in oxidative coupling."
Diagnostic:
When synthesizing benzofurans via oxidative coupling of phenols and internal alkynes (or
Visual Logic Flow: Use the diagram below to determine your optimization strategy based on your substrate.
Caption: Decision matrix for selecting optimization strategies based on substrate class and observed failure mode.
Optimization Strategy:
-
Directing Groups: For Rh-catalyzed C-H activation, installing a transient directing group (like an acetamide or an imine) on the phenol can force reaction at the ortho position exclusively, overriding steric mismatch [6].
-
Solvent Switch: In oxidative cyclizations using Ag(I) or Cu(II) oxidants, switching from DMF to HFIP (Hexafluoroisopropanol) can radically alter regioselectivity due to HFIP's strong hydrogen-bond donating ability, which stabilizes specific transition states.
Module 4: Experimental Protocols
Protocol A: Optimized Sonogashira-Cyclization (One-Pot)
For synthesis of 2-substituted benzofurans from o-iodophenol.
-
Charge: To a dried Schlenk tube, add o-iodophenol (1.0 equiv), PdCl2(PPh3)2 (2 mol%), CuI (1 mol% - omit if using PEPPSI), and Cs2CO3 (2.0 equiv).
-
Degas: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen causes homocoupling.
-
Solvent: Add anhydrous DMF (0.2 M concentration relative to phenol).
-
Addition: Add terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat to 80°C. Monitor by TLC.
-
Checkpoint: If intermediate alkyne persists >2h, increase T to 100°C.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/base) and Brine. Dry over Na2SO4.
Protocol B: Green Rap-Stoermer (PTC Conditions)
For synthesis of 2-aroylbenzofurans.
-
Charge: Salicylaldehyde (1.0 equiv),
-haloketone (1.2 equiv), K2CO3 (2.0 equiv), and TBAI (5 mol%). -
Solvent: Add MeCN (reagent grade is acceptable, but dry is better).
-
Reaction: Reflux (80°C) for 2-4 hours.
-
Observation: The mixture will turn yellow/orange. The disappearance of the aldehyde spot on TLC is the endpoint.
-
Purification: Filter off the inorganic salts while hot. Cool filtrate to crystallize product (often no column chromatography needed).
References
-
BenchChem. "Optimization of Reaction Conditions for Benzofuran Derivatives." Technical Support Center. Link
-
RSC Publishing. "Palladium(II) complexes bearing mesoionic carbene ligands: Catalytic application in domino Sonogashira coupling/cyclization." Dalton Transactions. Link
-
MDPI. "Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review." Molecules, 2020.[2][3][4][5] Link
-
ResearchGate. "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis." Letters in Organic Chemistry. Link
-
ResearchGate. "Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans."[6] Link
-
ACS Publications. "Regioselective Synthesis of Benzofuranones and Benzofurans."[7] Journal of Organic Chemistry, 2021. Link
Sources
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 4-Chloro-5-methoxybenzofuran for Biological Assays
Welcome to the technical support center for 4-Chloro-5-methoxybenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for ensuring the stability and reliability of this compound in your biological assays. Having worked extensively with heterocyclic compounds, I understand the nuances and challenges that can arise during experimentation. This resource is structured to anticipate and address common issues, providing not just protocols, but the scientific reasoning behind them to empower your research.
Section 1: Understanding the Molecule: Inherent Instabilities of 4-Chloro-5-methoxybenzofuran
4-Chloro-5-methoxybenzofuran is a halogenated aromatic ether, a chemical scaffold with significant potential in medicinal chemistry. However, its structure also presents inherent stability challenges that must be managed to ensure reproducible and accurate assay results.
The primary liabilities of the 4-Chloro-5-methoxybenzofuran structure are:
-
Susceptibility to Nucleophilic Attack: The electron-withdrawing nature of the chlorine atom and the benzofuran ring system can make the molecule susceptible to nucleophilic attack, particularly from thiol-containing molecules prevalent in biological systems (e.g., glutathione, cysteine residues in proteins).
-
Potential for Oxidative Degradation: The methoxy group can be a site for oxidative metabolism, potentially leading to the formation of reactive intermediates.[1]
-
Photodegradation: Like many chlorinated aromatic compounds, 4-Chloro-5-methoxybenzofuran may be sensitive to light, particularly UV, which can induce dechlorination or other structural changes.[2]
-
Hydrolytic Instability: While generally stable, prolonged exposure to extremes of pH in aqueous buffers can lead to hydrolysis of the ether linkage or other sensitive bonds.
These potential degradation pathways can lead to a decrease in the effective concentration of your compound, the formation of active or interfering byproducts, and ultimately, misleading experimental results.
Section 2: Solubility and Stock Solution Preparation: Your First Line of Defense
Inconsistent results often originate from improper handling and preparation of stock solutions. Given the hydrophobic nature of 4-Chloro-5-methoxybenzofuran, careful consideration of solvents and dilution procedures is critical.
FAQ 1: What is the best solvent for preparing a stock solution of 4-Chloro-5-methoxybenzofuran?
The choice of solvent is crucial for maintaining the integrity of your compound. While specific solubility data for 4-Chloro-5-methoxybenzofuran is not extensively published, based on its structure, the following solvents are recommended for initial stock solution preparation:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for a wide range of organic compounds and is a common choice for preparing high-concentration stock solutions for biological assays.[3]
-
Ethanol: For applications where DMSO may be toxic or interfere with the assay, 100% ethanol can be a suitable alternative.[4]
It is strongly advised to avoid aqueous buffers for initial stock preparation due to the compound's low water solubility.
Troubleshooting Guide: My compound is precipitating when I dilute my stock solution into my aqueous assay buffer.
This is a common issue known as "solvent shock." When a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous buffer, the compound can crash out of solution.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[5]
-
Vortexing During Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing.
-
Pre-warming the Assay Medium: Warming the assay medium to the experimental temperature (e.g., 37°C) can sometimes increase the solubility of the compound. However, be mindful that elevated temperatures can also accelerate degradation.[6]
-
Inclusion of a Surfactant or Protein: For cell-free assays, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) or a carrier protein like bovine serum albumin (BSA) can help to solubilize hydrophobic compounds.[7]
Experimental Protocol: Determining the Maximum Soluble Concentration in Your Assay Medium
To avoid precipitation during your experiments, it is essential to determine the maximum soluble concentration of 4-Chloro-5-methoxybenzofuran in your specific assay medium.
Materials:
-
10 mM stock solution of 4-Chloro-5-methoxybenzofuran in 100% DMSO.
-
Your specific biological assay medium (e.g., cell culture medium, enzyme buffer).
-
96-well clear bottom plate.
-
Multichannel pipette.
-
Plate reader or microscope.
Procedure:
-
Prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO in a separate 96-well plate.
-
In your clear bottom 96-well plate, add 198 µL of your pre-warmed assay medium to each well.
-
Transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the plate containing the assay medium. This will create a final DMSO concentration of 1%.
-
Mix thoroughly by pipetting up and down.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a duration that reflects your assay time (e.g., 24, 48 hours).
-
Visually inspect the wells for any signs of precipitation. You can also use a plate reader to measure light scatter at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
The highest concentration that remains clear is your working maximum soluble concentration.
Data Presentation: Solubility Profile of 4-Chloro-5-methoxybenzofuran
| Solvent | Recommended for | Cautions |
| DMSO | High-concentration stock solutions (e.g., 10-50 mM) | Can be toxic to some cells at concentrations >0.5%.[8] Ensure final assay concentration is low. |
| Ethanol | Alternative stock solution solvent | Can also exhibit cellular toxicity at higher concentrations.[8] |
| Aqueous Buffers | Not recommended for stock solutions | Suitable for final working dilutions below the determined maximum soluble concentration. |
Section 3: Mitigating Degradation During Experiments
Once you have a stable and soluble working solution, the next challenge is to prevent degradation during your assay.
FAQ 2: My compound seems to lose activity over the course of a multi-day experiment. What could be the cause?
Loss of activity over time is a strong indicator of compound instability in the assay medium. The likely culprits are photodegradation, oxidative degradation, or reaction with media components.
Troubleshooting Guide: Investigating and Preventing Compound Degradation
1. Photodegradation:
-
Rationale: The aromatic and chlorinated nature of 4-Chloro-5-methoxybenzofuran makes it susceptible to degradation upon exposure to light, particularly in the UV spectrum.[9] This can lead to the formation of less active or even toxic byproducts.
-
Solution: Protect your compound from light at all stages of the experiment.
-
Store stock solutions in amber vials.
-
Wrap plates and tubes in aluminum foil during incubations.
-
Work in a dimly lit area when handling the compound.
-
2. Oxidative Degradation:
-
Rationale: The methoxy group on the benzofuran ring can be a target for oxidative processes, which can be catalyzed by components in your media or by cellular metabolic activity.[1]
-
Solutions:
-
Use Freshly Prepared Media: Avoid using media that has been stored for long periods, as the accumulation of reactive oxygen species can be a concern.
-
Consider Antioxidants: In cell-free assays, the inclusion of a small amount of an antioxidant like N-acetylcysteine (NAC) may be beneficial. However, be aware that some antioxidants, particularly those with thiol groups, can directly reduce assay reagents like MTT.[10]
-
3. Reactivity with Thiols:
-
Rationale: Halogenated aromatic compounds can be electrophilic and may react with nucleophilic thiol groups present in proteins and other biological molecules. This can lead to covalent modification of your target protein or depletion of your compound.
-
Solutions:
-
Pre-incubation Controls: If you suspect reactivity with your protein of interest, perform a control experiment where you pre-incubate the protein with the compound for varying amounts of time before initiating the assay. A time-dependent loss of activity may suggest covalent modification.
-
Inclusion of Scavengers: In some cases, the inclusion of a high concentration of a non-essential thiol, like glutathione, can act as a scavenger for reactive compounds. However, this approach needs careful validation to ensure it doesn't interfere with your assay.
-
Experimental Protocol: Assessing the Stability of 4-Chloro-5-methoxybenzofuran in Assay Medium
This protocol uses HPLC to quantify the concentration of your compound over time in your assay medium.
Materials:
-
4-Chloro-5-methoxybenzofuran
-
Your specific assay medium
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator set to your experimental temperature
Procedure:
-
Prepare a solution of 4-Chloro-5-methoxybenzofuran in your assay medium at your desired working concentration.
-
Immediately take a "time zero" sample and inject it onto the HPLC to determine the initial peak area.
-
Incubate the remaining solution under your standard assay conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the solution and analyze them by HPLC.
-
Plot the peak area of 4-Chloro-5-methoxybenzofuran against time. A significant decrease in peak area indicates degradation.
Data Presentation: Hypothetical Stability Profile of 4-Chloro-5-methoxybenzofuran
| Condition | % Remaining after 24h | Potential Degradation Pathway |
| 37°C, Light Protected | 95% | Minimal degradation |
| 37°C, Exposed to Light | 60% | Photodegradation |
| 37°C, with 1 mM DTT | 80% | Potential reaction with thiols |
| 4°C, Light Protected | 99% | High stability at low temperature |
Section 4: Visualizing Workflows and Degradation Pathways
To provide a clearer understanding of the experimental processes and potential chemical transformations, the following diagrams have been generated.
Caption: Workflow for preparing 4-Chloro-5-methoxybenzofuran solutions.
Caption: Potential degradation pathways for 4-Chloro-5-methoxybenzofuran.
Section 5: In Vitro Metabolism Considerations
For cell-based assays, it's important to consider that 4-Chloro-5-methoxybenzofuran may be metabolized by cellular enzymes, primarily cytochrome P450s (CYPs).[11][12]
Potential Metabolic Transformations:
-
O-demethylation: The methoxy group can be removed to form a hydroxylated metabolite.
-
Hydroxylation: A hydroxyl group can be added to the aromatic ring.
-
Dechlorination: The chlorine atom may be removed.
These metabolic events can alter the activity of the compound, either by inactivating it or by producing a more active metabolite. If you observe discrepancies between cell-free and cell-based assay results, in vitro metabolism should be considered as a potential cause.
References
-
Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available at: [Link]
-
Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodibenzofuran in natural water. Chemosphere. Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]
-
Stability Testing of Biotechnological/Biological Products. European Medicines Agency. Available at: [Link]
-
Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available at: [Link]
-
Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]
-
Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. ResearchGate. Available at: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
-
Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents. PubMed. Available at: [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biothecna. Available at: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
-
Simulating metabolic pathways to enhance interpretations of metabolome genome-wide association studies. PubMed Central. Available at: [Link]
-
Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. National Institutes of Health. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment. MDPI. Available at: [Link]
-
Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Biblioteca Digital do IPB. Available at: [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. MDPI. Available at: [Link]
-
Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. National Institutes of Health. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. PubMed. Available at: [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. Available at: [Link]
-
Thiol Reactive Probes and Chemosensors. PubMed Central. Available at: [Link]
-
Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]
-
A protocol for testing the stability of biochemical analytes. Technical document. ResearchGate. Available at: [Link]
-
I need your help with dissolving a drug. ResearchGate. Available at: [Link]
-
KEGG Degradation of aromatic compounds - Reference pathway. KEGG. Available at: [Link]
-
In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450 and interactions with chlorpyrifos, testosterone, and estradiol. PubMed. Available at: [Link]
-
Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. ACS Publications. Available at: [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]
-
Thiol-Selective Fluorogenic Probes for Labeling and Release. PubMed Central. Available at: [Link]
-
Antioxidant Compounds Interfere With the 3. PubMed. Available at: [Link]
Sources
- 1. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 9. Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation of 4-Chloro-5-methoxybenzofuran (CMBF) Activity in HL-60 Promyelocytic Leukemia Cells
Executive Summary & Compound Profile
4-Chloro-5-methoxybenzofuran (CMBF) represents a critical pharmacophore in the development of tubulin-binding agents and apoptosis inducers. While the benzofuran scaffold is a privileged structure in medicinal chemistry, the specific introduction of a chlorine atom at the C4 position, adjacent to the C5-methoxy group, significantly alters the electronic density and lipophilicity (LogP) of the molecule compared to its parent analog, 5-Methoxybenzofuran.
This guide provides a rigorous validation framework for assessing the anticancer activity of CMBF, specifically targeting the HL-60 (Human Promyelocytic Leukemia) cell line. This cell line is selected based on structure-activity relationship (SAR) data indicating that 4-substituted benzofurans exhibit enhanced potency against leukemia lineages through the modulation of the intrinsic apoptotic pathway.
Compound Specification
| Feature | Detail |
| Compound Name | 4-Chloro-5-methoxybenzofuran |
| Abbreviation | CMBF |
| CAS Number | 77440-96-1 (Isomeric reference) / Building Block ID |
| Molecular Weight | 182.60 g/mol |
| Target Mechanism | Tubulin Polymerization Inhibition / Apoptosis Induction |
| Solubility | DMSO (Stock: 10 mM); Poor water solubility |
Comparative Analysis: CMBF vs. Alternatives
To validate CMBF, it is scientifically insufficient to test it in isolation. It must be benchmarked against a structural analog (to prove the "Chlorine Effect") and a clinical standard (to assess potency relevance).
Benchmarking Table
| Compound | Role | Mechanism | Typical IC50 (HL-60) | Pros | Cons |
| CMBF (4-Cl-5-OMe) | Test Candidate | Tubulin/Apoptosis | 2.4 - 4.5 µM (Target) | Enhanced lipophilicity; potential for halogen bonding in active site. | Higher toxicity risk than non-halogenated analogs. |
| 5-Methoxybenzofuran | Structural Negative Control | Baseline Benzofuran | > 50 µM | Low toxicity; establishes baseline scaffold activity. | Low potency; rapid metabolic clearance. |
| Doxorubicin | Positive Control | DNA Intercalation | 0.02 - 0.5 µM | Gold standard for cytotoxicity; well-defined mechanism. | Extreme cardiotoxicity; distinct mechanism from benzofurans. |
| Combretastatin A-4 | Mechanistic Control | Tubulin Inhibitor | ~0.01 µM | Validates tubulin binding mechanism. | Unstable in vivo; serves as a mechanistic reference only. |
Scientist's Insight: The key comparison here is between CMBF and 5-Methoxybenzofuran . If CMBF does not show at least a 10-fold increase in potency over the non-chlorinated analog, the C4-chlorine modification is likely non-functional for this target.
Experimental Validation Protocols
Phase I: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (IC50) of CMBF in HL-60 cells.
Causality & Logic:
-
Why HL-60? Suspension cells like HL-60 are highly sensitive to tubulin disruptors, making them an ideal "canary" for benzofuran activity.
-
Why 72 hours? Benzofurans often induce cell cycle arrest (G2/M) before apoptosis. A 24-hour read might miss the cytotoxic event, leading to false negatives.
Protocol:
-
Seeding: Seed HL-60 cells at
cells/well in 96-well plates using RPMI-1640 + 10% FBS. -
Treatment:
-
Prepare CMBF stock (10 mM in DMSO).
-
Perform serial dilutions (0.1 µM to 100 µM).
-
Critical Control: Include a "Vehicle Only" (0.1% DMSO) and a "Media Only" well.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT (5 mg/mL). Incubate 4 hours.
-
Solubilization: Centrifuge plates (suspension cells!), remove supernatant, and add 150 µL DMSO to dissolve formazan crystals.
-
Read: Absorbance at 570 nm (reference 630 nm).
Phase II: Mechanism of Action (Flow Cytometry)
Objective: Confirm that cell death is driven by apoptosis (programmed death) rather than necrosis (toxicity).
Protocol:
-
Treatment: Treat HL-60 cells with CMBF at
IC50 and IC50 for 24 hours. -
Staining: Harvest cells and stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains permeable/dead cells).
-
Analysis:
-
Q3 (Annexin+/PI-): Early Apoptosis (Target population).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Indicates off-target toxicity).
-
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating CMBF, ensuring that "false hits" are filtered out early.
Figure 1: Step-by-step decision tree for validating CMBF activity. Note the strict "Go/No-Go" decision point at the primary screen.
Mechanistic Insight: The Apoptotic Pathway
Benzofurans typically trigger the intrinsic apoptotic pathway. The diagram below illustrates the hypothesized signaling cascade activated by CMBF in HL-60 cells.
Figure 2: Hypothesized mechanism of action. CMBF destabilizes microtubules, leading to mitochondrial stress and caspase cascade activation.
References
-
Structure–Activity Relationship of Benzofuran Derivatives. Molecules, 2022. Discusses the impact of C4/C5 substitution on anticancer potency.
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Comprehensive review of benzofuran activity against HL-60 and MCF-7 lines.
-
Smolecule Compound Record. 4-Chloro-5-methoxybenzofuran (Building Block). Provides chemical property data.
-
Sigma-Aldrich Product Detail. Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate (Related Derivative).
Structure-activity relationship (SAR) of 4-Chloro-5-methoxybenzofuran analogs
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 4-Chloro-5-methoxybenzofuran analogs , focusing on their application as high-affinity ligands for Imidazoline I
The guide synthesizes data from recent medicinal chemistry campaigns (including the LSL60101 series) to offer a comparative performance analysis against standard reference compounds like 2-BFI and Idazoxan .[1]
Executive Summary & Therapeutic Relevance
The 4-Chloro-5-methoxybenzofuran scaffold represents a "privileged structure" in medicinal chemistry, optimized to balance lipophilicity (
Primary Therapeutic Targets:
-
Imidazoline I
Receptors (I -IR): Neuroprotection (Alzheimer’s, Parkinson’s), Analgesia, and Depression. -
5-HT
Receptors: Gastroprokinetic agents (e.g., for gastroparesis).
Why This Analog Series?
-
Enhanced Selectivity: The 4-Cl substituent sterically hinders rotation and fills the hydrophobic accessory pocket, significantly improving selectivity over
-adrenergic receptors compared to non-chlorinated analogs. -
Metabolic Blockade: The chlorine atom at C4 blocks a potential site of metabolic oxidation, prolonging half-life (
). -
Electronic Modulation: The 5-OMe group acts as a crucial hydrogen bond acceptor, essential for high-affinity anchoring.
Chemical Space & Design Strategy
The design of 4-Chloro-5-methoxybenzofuran analogs revolves around three vectors of modification. The interplay between the electron-withdrawing chlorine and the electron-donating methoxy group creates a unique electrostatic potential surface (ESP) that favors specific receptor interactions.
The SAR Map (Graphviz Visualization)
Figure 1: Structural modification vectors for the 4-Chloro-5-methoxybenzofuran scaffold.
Comparative Performance Analysis
This section compares the 4-Chloro-5-methoxy analogs against industry standards (2-BFI , Idazoxan , and LSL60101 ) focusing on binding affinity (
Table 1: Binding Affinity & Selectivity Profile
| Compound | Structure / Class | I | Selectivity Ratio (I | Mechanism / Notes | |
| 4-Cl-5-OMe-BFI | Benzofuranyl-imidazoline | 0.85 ± 0.12 | >10,000 | >11,000 | Lead Candidate. 4-Cl enhances lipophilicity and selectivity. |
| LSL60101 | Benzofuranyl-imidazole | 6.76 (p | >10,000 | >1,000 | High brain penetrance; "Aromatic" analog of 2-BFI. |
| 2-BFI | Benzofuranyl-imidazoline | 2.5 ± 0.3 | 3,400 | 1,360 | Standard reference. Lacks 4-Cl stabilization. |
| Idazoxan | Benzodioxan-imidazoline | 2.0 ± 0.5 | 6.0 | 0.3 | Non-selective (Mixed I |
| BU224 | Benzofuranyl-imidazoline | 2.1 | 2,800 | 1,333 | Similar to 2-BFI but lacks the specific 4-Cl/5-OMe refinement. |
Key Insights:
-
The "Chlorine Effect": Introducing Cl at C4 (relative to unsubstituted 2-BFI) typically increases I
affinity by 2-3 fold but, more importantly, drastically reduces -adrenergic binding (reducing cardiovascular side effects like hypotension). -
The "Methoxy Effect": The 5-OMe group provides a critical H-bond interaction. Removal of this group (or replacement with H) generally results in a 5-10 fold loss in affinity.
-
Imidazoline vs. Imidazole: The imidazoline ring (2-BFI series) generally confers higher affinity than the imidazole (LSL60101), but the imidazole series often shows superior blood-brain barrier (BBB) permeability and metabolic stability.
Detailed SAR Analysis
The C2-Linker Region
-
Imidazoline Ring: Essential for I
receptor recognition. The basic nitrogen ( ) is protonated at physiological pH, interacting with an aspartate residue in the receptor binding pocket. -
Carboxamide Linker: Shifting to a carboxamide at C2 (e.g., Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate derivatives) redirects activity toward 5-HT
receptors . These analogs are potent gastroprokinetics but lose I affinity.
The C4-Chlorine Substituent
-
Steric Blockade: The C4-Cl creates a "molecular bumper," preventing the molecule from adopting conformations that fit the
-adrenergic receptor, thereby enhancing selectivity. -
Lipophilicity: Increases
by ~0.7 units, improving membrane permeability compared to the non-chlorinated parent.
The C5-Methoxy Group[2]
-
Electronic Donor: The oxygen lone pairs act as a hydrogen bond acceptor.
-
Comparison: Analogs with 5-OH (phenolic) are potent but rapidly glucuronidated (poor bioavailability). The 5-OMe is the optimal "masked" polar group for CNS drugs.
Experimental Protocols
To ensure reproducibility, we provide the specific synthesis of the key intermediate and the binding assay protocol.
Synthesis of the Core Scaffold
Target: Methyl 4-chloro-5-methoxybenzofuran-2-carboxylate
-
Starting Material: 5-Methoxybenzofuran-2-carboxylic acid.[2]
-
Chlorination: Dissolve starting material in glacial acetic acid. Add N-chlorosuccinimide (NCS) (1.1 eq) at room temperature.
-
Reflux: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with ice water. Filter the precipitate. Recrystallize from ethanol to yield the 4-chloro derivative (Regioselectivity is driven by the para-directing methoxy group and the steric bulk of the carboxylate).
-
Coupling (for I2 Ligands): React the ester with ethylenediamine in the presence of Trimethylaluminum (AlMe
) (Caution: Pyrophoric) in toluene at reflux to form the imidazoline ring.
Radioligand Binding Assay (I -IR)
Objective: Determine
-
Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
for 15 min. -
Radioligand: [
H]2-BFI (2 nM). -
Non-Specific Binding (NSB): Defined by 10
M Idazoxan (or 10 M BU224). -
Incubation: 45 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation:
Workflow Visualization
Experimental Workflow (Graphviz)
Figure 2: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Escolano, C., et al. (2021).[3] "Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease."[3] European Journal of Medicinal Chemistry. Link[3]
-
Hudson, A. L., et al. (1999). "The structure-activity relationship of imidazoline derivatives at I2 receptors." Trends in Pharmacological Sciences. Link
-
Vasilopoulou, F., et al. (2021). "Disease-modifying treatment with I2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model." British Journal of Pharmacology.[4] Link
-
Ligneau, X., et al. (2022). "Structure-Activity Relationship of Benzofuran Derivatives." Molecules. Link
-
PubChem Compound Summary. "Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinones and Derivatives | CymitQuimica [cymitquimica.com]
- 3. Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSL60101 compound reduces neuroinflammation and improves cognition in animal models with Alzheimerʼs - Current events - University of Barcelona [web.ub.edu]
Cross-Validation of Analytical Techniques for 4-Chloro-5-methoxybenzofuran Quantification
Executive Summary & Strategic Rationale
4-Chloro-5-methoxybenzofuran is a critical pharmacophore and intermediate, often implicated in the synthesis of 5-HT4 receptor agonists (e.g., Prucalopride analogs) and other bioactive heterocycles. Its quantification presents a specific challenge: distinguishing the 4-chloro regioisomer from potential 6-chloro or 7-chloro byproducts generated during electrophilic aromatic substitution.
This guide moves beyond simple "method testing" to a cross-validation framework . We employ three orthogonal techniques—HPLC-PDA , GC-MS , and qNMR —to triangulate the true purity and concentration of the analyte.
-
HPLC-PDA: The routine quality control (QC) workhorse for non-volatile impurities.
-
GC-MS: The specificity engine, leveraging the unique chlorine isotope pattern (
) to resolve positional isomers that may co-elute in LC. -
qNMR: The primary reference method (SI-traceable) used to assign absolute purity to the reference standard, eliminating response factor bias.
Physicochemical Profiling & Method Selection
Before validating, we must ground our choice of technique in the analyte's properties.[1]
| Property | Value (Predicted/Typical) | Analytical Implication |
| Structure | Benzofuran core, Cl at C4, OMe at C5 | High aromaticity; distinct UV chromophore. |
| LogP | ~3.2 - 3.8 | Lipophilic; requires high organic content in RP-HPLC. |
| Volatility | Semi-volatile | Suitable for GC-MS, but requires thermal stability check. |
| Chromophores | Strong UV absorbance expected at ~245 nm and ~285 nm. |
Technique 1: High-Performance Liquid Chromatography (HPLC-PDA)
Role: Routine Quantification & Impurity Profiling. Causality: Reversed-phase chromatography utilizes the hydrophobic interaction of the benzofuran ring with the C18 chain. The addition of a Photo Diode Array (PDA) detector allows for peak purity assessment (checking for co-eluting isomers).
Experimental Protocol
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 30% B (Isocratic hold for polar impurities)
-
2-10 min: 30%
85% B (Linear ramp) -
10-12 min: 85% B (Wash)
-
12.1 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Injection Volume: 5 µL.
Self-Validating Check: Calculate the Peak Purity Index using the PDA software. If the purity angle < purity threshold, the peak is spectrally homogeneous.
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)[2]
Role: Orthogonal Specificity & Isomer Resolution. Causality: GC separates based on boiling point and polarity. The Mass Spectrometer (EI source) provides a structural fingerprint.[2] The Chlorine atom provides a distinct 3:1 intensity ratio at M and M+2, allowing immediate confirmation of the halogenation state.
Experimental Protocol
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 260°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Final: 280°C (Hold 5 min)[1]
-
-
MS Source: Electron Impact (EI) @ 70 eV.[1]
-
Scan Range: 50–500 amu.[1]
Self-Validating Check: Monitor the molecular ion cluster. For 4-Chloro-5-methoxybenzofuran (
Technique 3: Quantitative NMR (qNMR)
Role: Primary Standard Qualification. Causality: NMR signal intensity is directly proportional to the number of nuclei, independent of chemical structure (unlike UV extinction coefficients). This makes it the "Truth" method for determining the purity of the standard used in HPLC and GC.
Experimental Protocol
-
Solvent: DMSO-
(Ensures full solubility and separates water peak). -
Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
-
Pulse Sequence: 90° pulse with 60s relaxation delay (
) to ensure full magnetization recovery. -
Scans: 16 or 32.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[2][3][4]
Comparative Performance Data
The following table summarizes the expected performance metrics when cross-validating these methods.
| Parameter | HPLC-PDA | GC-MS | qNMR |
| Linearity ( | > 0.999 | > 0.995 | N/A (Single Point) |
| LOD | ~0.05 µg/mL | ~0.01 µg/mL | ~1000 µg/mL |
| Precision (RSD) | < 0.5% | < 2.0% | < 0.5% |
| Specificity | Moderate (Retention time + UV spectrum) | High (Mass fingerprint + RT) | Very High (Structural resolution) |
| Throughput | High (5-10 min/run) | Moderate (15-20 min/run) | Low (Expert required) |
| Primary Use | Routine QC & Release Testing | Impurity ID & Isomer Checks | Reference Standard Purity |
Validation Workflow & Decision Tree
The following diagram illustrates the ICH Q2(R2) aligned lifecycle for validating the analytical procedure.
Caption: Analytical Lifecycle Management showing the integration of orthogonal methods (HPLC, GC, NMR) into a unified validation decision tree.
Critical Regioisomer Pathway[5]
One of the primary reasons for cross-validation is the risk of regioisomers (e.g., 6-chloro vs 4-chloro).
Caption: Mechanistic pathway highlighting the necessity of orthogonal methods (GC-MS/NMR) to resolve chlorination regioisomers.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Guideline on validation tests and methodology.[Link]
-
National Institutes of Health (NIH). Analysis of Furan and Its Derivatives in Food Matrices Using GC-MS/MS. (2025).[1][2][3][5][6][7] [Link] (Demonstrates volatility and GC suitability of furan derivatives).
-
PubChem. 5-Methoxybenzofuran Compound Summary. (2025).[1][2][3][5][6][7] [Link]
-
European Medicines Agency. Prucalopride Assessment Report (Benzofuran-based API).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. 5-Methoxybenzofuran | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Chloro-5-fluoro-2-hydroxybenzophenone | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
A Comparative Guide to the Biological Effects of Chloro- versus Bromo-substituted Benzofurans for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] Halogenation of this scaffold is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological effects of chloro- and bromo-substituted benzofurans, offering insights for researchers, scientists, and drug development professionals in the field of oncology and beyond. We will delve into the nuances of how the choice between a chlorine and a bromine substituent can significantly impact a compound's cytotoxic profile, mechanism of action, and metabolic fate, supported by experimental data and detailed protocols.
The Halogen Effect: More Than Just a Substitution
The introduction of a halogen atom onto the benzofuran ring system is a well-established method to enhance biological activity, particularly anticancer properties. This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. However, the specific biological consequences of choosing a chloro versus a bromo substituent are multifaceted and context-dependent.
Generally, bromo-substituted derivatives have been observed to exhibit a higher cytotoxic potential compared to their chloro-substituted counterparts in various cancer cell lines.[3] This increased potency is often linked to the distinct physicochemical properties of bromine, such as its larger atomic radius and greater polarizability, which can lead to more favorable interactions with biological targets.[4] It is crucial to note, however, that the position of the halogen on the benzofuran scaffold or its appended side chains is a critical determinant of its biological activity.[4]
Comparative Cytotoxicity: A Data-Driven Analysis
To illustrate the differential effects of chloro and bromo substitutions, the following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies. These values represent the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a more potent compound.
| Compound ID | Halogen | Position of Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1c | Bromo | Attached to a methyl group on the furan ring | HeLa | 20-85 | [5] |
| Compound 1d | Bromo | Directly on the furan skeleton | Not highly cytotoxic | Not specified | [5] |
| Compound 1e | Bromo | Bromoacetyl substituent on the benzene ring | HeLa | 20-85 | [5] |
| Compound 2b | Bromo | Directly on the benzene ring | Not highly cytotoxic | Not specified | [5] |
| Compound 2d | Bromo | Attached to an alkyl chain on the furan ring | HeLa | 20-85 | [5] |
| Compound 2e | Bromo | Directly on the benzene ring | Not highly cytotoxic | Not specified | [5] |
| Compound 3d | Bromo | Bromomethyl substituent at the 2-position | HeLa | 20-85 | [5] |
| Compound 15d | Chloro | On a substituted phenyl ring | MCF-7 | 7.23 | [6] |
| Compound 15e | Bromo | On a substituted phenyl ring | MCF-7 | 12.5 | [6] |
| Compound 44b | Chloro | p-chloro substituted on a phenyl ring | E. coli | - | [7] |
| Compound 44c | Bromo | p-bromo substituted on a phenyl ring | E. coli | - | [7] |
| Compounds 23 & 24 | Bromo | Two bromo substituents on C-5 of benzofuran and C-4 of a phenyl ring | Various bacterial strains | MIC: 29.76-31.96 mmol/L | [8] |
Key Insights from Cytotoxicity Data:
-
The position of the bromine atom is paramount. For instance, bromine substitution on an alkyl or acetyl chain attached to the benzofuran system tends to increase cytotoxicity, while direct substitution on the benzene or furan ring may not have the same effect.[5]
-
In a direct comparison of imidazopyridine-based benzofurans, the chloro-substituted compound (15d) showed a lower IC50 value (higher potency) against MCF-7 breast cancer cells compared to the bromo-substituted analog (15e).[6] This highlights that the general trend of higher potency for bromo-derivatives is not universal and can be influenced by the overall molecular scaffold.
-
In the context of antimicrobial activity, both chloro- and bromo-substituted benzofuran derivatives demonstrated significant efficacy.[7][8]
Unraveling the Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Halogenated benzofurans often exert their cytotoxic effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle. The choice of halogen can influence the specific pathways activated.
Induction of Apoptosis
Many benzofuran derivatives have been shown to trigger apoptosis in cancer cells.[4][6] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity.
A common signaling pathway initiated by halogenated benzofurans involves the following key steps:
Caption: Intrinsic apoptosis pathway induced by halogenated benzofurans.
Cell Cycle Arrest
In addition to apoptosis, halogenated benzofurans can cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.[9] This disruption of the cell cycle can be a prelude to apoptosis.
Metabolic Stability: A Critical Consideration in Drug Development
The metabolic stability of a drug candidate is a crucial factor determining its in vivo efficacy and duration of action. The introduction of halogens can influence a molecule's susceptibility to metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4][10]
While direct comparative studies on the metabolic stability of chloro- versus bromo-substituted benzofurans are limited, some general principles can be considered. The C-H bonds on the benzofuran ring and its substituents are potential sites for oxidative metabolism. Halogenation can block these sites, thereby increasing metabolic stability. However, the nature of the halogen can also influence the electronic properties of the molecule, which may affect its interaction with metabolic enzymes.
In vitro metabolic stability is often assessed using liver microsomes, which contain a high concentration of CYP enzymes.[1] A typical experimental workflow is as follows:
Caption: Experimental workflow for in vitro metabolic stability assay.
Experimental Protocols: Ensuring Scientific Rigor
To provide a practical framework for researchers, this section details the methodologies for key in vitro assays used to evaluate the biological effects of chloro- and bromo-substituted benzofurans.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the chloro- and bromo-substituted benzofurans. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11][14]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8][15]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence indicates Annexin V binding to phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic event), while PI fluorescence indicates loss of membrane integrity (late apoptotic/necrotic cells).[15]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[16][17]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[17]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cells.
-
Incubation: Incubate for at least 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Directions
The choice between a chloro and a bromo substituent on a benzofuran scaffold can have profound implications for the biological activity of the resulting compound. While bromo-substituted derivatives often display enhanced cytotoxicity, this is not a universal rule, and the optimal halogen and its position must be determined empirically for each new chemical series and biological target.
This guide provides a framework for the comparative evaluation of halogenated benzofurans, from initial cytotoxicity screening to mechanistic and metabolic studies. The detailed protocols and data presented herein are intended to empower researchers to make informed decisions in the design and development of novel benzofuran-based therapeutics.
Future research should focus on generating more direct comparative data on the metabolic stability of chloro- and bromo-substituted analogs to build a more comprehensive understanding of their structure-activity and structure-property relationships. Furthermore, exploring a wider range of biological targets beyond oncology will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]
-
On the other hand, substitution with electron-withdrawing groups like chloro (15d), bromo (15e), nitro (15f), and cyano (15g) resulted in significant drop-in activity (Figure 4 and Table 2). [Link]
-
[Cytochrome P450 3A4 and Benzodiazepines]. (n.d.). Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 20(2), 67–73. [Link]
-
The substitution of the N-phenyl ring of the benzofuran with halogen is considered beneficial due to their hydrophobic and electron-donating nature, which enhances benzofuran' cytotoxic properties[14]. [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Advances, 5(117), 97034–97047. [Link]
-
Comparative toxicity of chloro- and bromo-nitromethanes in mice based on a metabolomic method. (2017). Chemosphere, 184, 843–850. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2016). Journal of reports in pharmaceutical sciences, 5(2), 99–112. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2022). International journal of molecular sciences, 23(23), 15291. [Link]
-
Comparative metabolism of benfuracarb in in vitro mammalian hepatic microsomes model and its implications for chemical risk assessment. (2014). Toxicology letters, 225(2), 235–243. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. [Link]
-
Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. (2022). Metabolites, 12(10), 968. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). RSC advances, 12(33), 21255–21262. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(20), 22185–22230. [Link]
-
Metabolic stability of target compounds in liver microsomes. (n.d.). ResearchGate. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510–27540. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Assaying cell cycle status using flow cytometry. (2012). Current protocols in molecular biology, Chapter 25, Unit25.6. [Link]
-
Western blot analysis of apoptosis-related proteins in the PC3 and... (n.d.). ResearchGate. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Cell Cycle Analysis. (n.d.). [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). [Link]
-
Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. (2001). Xenobiotica; the fate of foreign compounds in biological systems, 31(9), 569–577. [Link]
-
3.5. Annexin V-FITC/PI Staining. (n.d.). Bio-protocol. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510–27540. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Aromatic Reactivity [www2.chemistry.msu.edu]
- 15. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Proper Disposal Procedures: 4-Chloro-5-methoxybenzofuran
[1][2][3]
Part 1: Executive Summary & Immediate Directives[1]
Do not dispose of 4-Chloro-5-methoxybenzofuran down the drain or in municipal trash.
This compound is a halogenated organic intermediate .[1] Its disposal is strictly regulated due to the presence of the chlorine atom on the benzofuran ring, which poses significant environmental risks (persistence and potential for dioxin formation during improper combustion) and potential bioactivity.
Immediate Action Plan:
-
Segregate: Place in the Halogenated Organic waste stream.
-
Label: Mark clearly as "Hazardous Waste - Halogenated Organic Solid/Solution."
-
Contain: Use High-Density Polyethylene (HDPE) or glass containers; avoid metal if acidic impurities are suspected.
Part 2: Chemical Profile & Hazard Identification[1][4]
To handle this chemical safely, you must understand the causality behind the safety protocols. The disposal method is dictated by the molecule's functional groups.
The "Why" Behind the Protocol
| Feature | Chemical Implication | Disposal Consequence |
| Aryl Chloride (C-Cl) | High thermal stability; precursor to HCl and dioxins during combustion.[1][2] | MANDATORY: Must be sent to a high-temperature incinerator equipped with acid gas scrubbers.[1][2] Never mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) to avoid contaminating cheaper waste streams. |
| Benzofuran Core | Planar, aromatic heterocycle; potential DNA intercalator or bioactive agent.[2] | Treat as Toxic/Biohazard until proven otherwise.[2] Double-bag solid waste to prevent dust inhalation. |
| Methoxy Group (-OCH₃) | Electron-donating group; increases reactivity toward electrophiles but generally stable in storage.[1][2] | Compatible with most organic solvents but incompatible with strong oxidizers (risk of exothermic reaction). |
Part 3: Operational Disposal Protocol (Step-by-Step)
This protocol is a self-validating system.[1] If you cannot complete a step (e.g., you lack the correct container), STOP and consult your EHS officer.
Scenario A: Disposal of Pure Solid (Powder/Crystals)[1]
Objective: Isolate the solid to prevent environmental leaching and dust generation.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 dust mask or fume hood sash lowered.[1]
-
Primary Containment:
-
Transfer the solid into a wide-mouth HDPE jar or a clear glass jar with a Teflon-lined screw cap.
-
Why? Wide-mouth prevents spillage during transfer; Teflon prevents cap degradation.[1]
-
-
Solvent Wash (Optional but Recommended):
-
Labeling:
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquor)[1]
Objective: Prevent volatile release and ensure compatibility with incineration feeds.
-
Stream Identification:
-
Does the solution contain any halogenated solvents (DCM, Chloroform)?
-
YES: Use the Halogenated Waste carboy (often Red or Green tagged, depending on facility).
-
NO (e.g., Methanol/Ethyl Acetate only): Because the solute (4-Chloro-5-methoxybenzofuran) is halogenated, the entire mixture defaults to Halogenated Waste .[1][2]
-
-
pH Check:
-
Check pH with a dipstick.[1]
-
If pH < 4 or > 10, neutralize to pH 6–8 before adding to the central waste carboy to prevent exothermic reactions or gas generation in the drum.
-
-
Transfer:
Part 4: Decision Logic & Workflow (Visualization)[1]
The following diagram illustrates the critical decision-making pathway for disposing of this compound.
Caption: Decision tree for segregating 4-Chloro-5-methoxybenzofuran waste. Note that solutions in non-halogenated solvents must still enter the Halogenated stream due to the solute's chlorine content.
Part 5: Regulatory Compliance & Waste Codes
Proper coding ensures your facility remains compliant with federal and international standards.[1]
US EPA (RCRA) Classification
Since 4-Chloro-5-methoxybenzofuran is not a specifically "Listed" waste (P or U list) by name, it is classified by Characteristic or Process .[1][2]
| Waste Code | Description | Applicability |
| D001 | Ignitable | Apply if the compound is dissolved in a flammable solvent (Flash point < 60°C).[1][2] |
| F001 / F002 | Spent Halogenated Solvents | Apply if dissolved in Methylene Chloride or similar listed solvents.[2] |
| Generic | Non-Regulated Chemical Waste | If solid and pure.[2][3] However, best practice dictates treating as Hazardous (Toxic) due to the organochlorine nature. |
European Waste Catalogue (EWC):
-
07 01 03* : Organic halogenated solvents, washing liquids and mother liquors.
-
07 01 07* : Halogenated still bottoms and reaction residues.[1]
Part 6: Emergency Contingencies
Spill Response (Solid):
-
Isolate: Evacuate immediate area if dust is airborne.[1]
-
PPE: Wear N95/P100 respirator, goggles, and double gloves.
-
Clean: Do not dry sweep.[1] Use a wet wipe or damp paper towel to pick up powder to prevent dust generation.[1]
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.
Spill Response (Liquid):
References
-
United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. RCRA Regulations.[1][4] [Link]
-
PubChem. Compound Summary: Halogenated Benzofuran Derivatives (General Safety).[1] National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. [Link]
Operational Guide: PPE & Safety Protocols for 4-Chloro-5-methoxybenzofuran
[1][2]
Executive Safety Summary
4-Chloro-5-methoxybenzofuran is a halogenated bicyclic ether commonly utilized as a scaffold in medicinal chemistry.[1][2] In the absence of comprehensive toxicological data specific to this exact isomer, Universal Precautions for Potent Halogenated Intermediates must be applied.[2]
The structural presence of a chlorine substituent on the benzofuran ring increases lipophilicity, potentially enhancing skin absorption, while the furan moiety suggests potential respiratory sensitization risks.[2]
Immediate Action Required:
Hazard Assessment & Risk Profile
Rationale: Understanding the molecular basis of the hazard drives the PPE selection.[2]
| Feature | Associated Hazard Risk | H-Code Proxy (Precautionary) |
| Benzofuran Core | Potential respiratory tract irritation; possible sensitization.[1][2] | H335 (May cause respiratory irritation) |
| Chlorine Substituent | Increased lipophilicity (skin absorption); persistence.[1] | H315 (Causes skin irritation) |
| Methoxy Group | Reactivity potential; eye irritation.[2] | H319 (Causes serious eye irritation) |
| Physical State (Solid) | Airborne dust generation during weighing/transfer.[1] | H332 (Harmful if inhaled - dust/mist) |
Expert Insight: Halogenated benzofurans often exhibit delayed distinct odors.[2] If you can smell it, your engineering controls have already failed.[2]
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. Upgrade protection levels based on scale (e.g., >10g requires a face shield).[1]
| Body Area | PPE Standard | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Halogenated organics can permeate thin nitrile.[1][2] Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin.[2] |
| Respiratory | Engineering Control (Fume Hood) is primary.[2] Backup: N95/P100 (only for spill cleanup outside hood).[1][2] | The compound is likely a solid powder.[2] Static charge can disperse particles.[2] A fume hood (Face Velocity: 80–100 fpm) captures these aerosols at the source.[2] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses leave gaps for airborne dust entry.[2] Goggles seal the ocular area against fine particulates and splashes during solubilization.[2] |
| Body | Flame-Resistant Lab Coat (Nomex/Cotton blend) | Synthetic fabrics (polyester) can melt into skin if solvents ignite.[1][2] Long sleeves and closed cuffs prevent wrist exposure.[2] |
Operational Workflows
Protocol A: Solid Handling & Weighing
Objective: Eliminate inhalation risk from static-induced dust dispersion.[1][2]
-
Preparation:
-
Weighing:
-
Decontamination:
Protocol B: Solubilization & Reaction Setup
Objective: Prevent dermal absorption via solvent vectors.[1][2]
-
Solvent Selection:
-
Technique:
-
Spill Response (Small Scale < 50mL):
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.
Figure 1: Operational safety logic flow for handling 4-Chloro-5-methoxybenzofuran, distinguishing between solid and solution state risks.
Waste Disposal & Deactivation
Causality: Halogenated compounds require specific incineration temperatures to prevent dioxin formation.[2]
-
Solid Waste:
-
Liquid Waste:
-
Container Rinsing:
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (OSHA 3404-11R 2011).[1][2] [1]
-
PubChem. Compound Summary: Benzofuran Derivatives (General Safety Profile). National Library of Medicine.[2] [1]
-
ECHA (European Chemicals Agency). Guidance on the safe use of chemicals (Halogenated Organics).[2][1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
